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4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine Documentation Hub

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  • Product: 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
  • CAS: 392237-31-9

Core Science & Biosynthesis

Foundational

Physical and Chemical Properties of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine: A Technical Guide

Executive Summary 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS: 392237-31-9) is a highly specialized fluorinated heterocyclic building block [1]. It features a piperidine ring substituted with a methyl g...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS: 392237-31-9) is a highly specialized fluorinated heterocyclic building block [1]. It features a piperidine ring substituted with a methyl group at the 4-position, conjugated to a phenyl ring bearing both an ortho-nitro group and a para-trifluoromethyl group. This unique structural motif is highly valued in drug discovery, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators, due to its favorable lipophilicity, metabolic stability, and specific steric profile [2].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural dynamics, and a validated synthetic methodology for its preparation.

Physicochemical Profiling & Structural Analysis

The physicochemical properties of this compound are heavily dictated by the push-pull electronic system established between the electron-donating piperidine nitrogen and the strongly electron-withdrawing nitro and trifluoromethyl groups.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of CAS 392237-31-9

PropertyValue / Description
Chemical Name 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
CAS Registry Number 392237-31-9
Molecular Formula C₁₃H₁₅F₃N₂O₂
Molecular Weight 288.27 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DCM, EtOAc, DMF, DMSO; Insoluble in water
Predicted LogP ~3.8 - 4.2 (Highly lipophilic)
Topological Polar Surface Area 49.0 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 5 (N, O, F)
Mechanistic Insight: Electronic Effects on Basicity

In typical alkyl piperidines, the nitrogen atom is highly basic (pKa ~10-11). However, in 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, the lone pair on the piperidine nitrogen is delocalized into the aromatic ring. This delocalization is significantly stabilized by the strongly electron-withdrawing ortho-nitro group (via resonance) and the para-trifluoromethyl group (via strong inductive and hyperconjugative effects).

Consequently, the basicity of the piperidine nitrogen is drastically reduced, rendering it nearly neutral at physiological pH. This property is critical in medicinal chemistry to enhance membrane permeability, increase oral bioavailability, and reduce hERG channel liability—a common toxicity issue with basic amines.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The most efficient and scalable route to synthesize this compound is via a Nucleophilic Aromatic Substitution (SNAr) reaction. The starting material, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is highly activated toward nucleophilic attack due to the synergistic electron-withdrawing effects of the NO₂ and CF₃ groups, which stabilize the intermediate Meisenheimer complex[3].

Experimental Protocol: Step-by-Step Synthesis

1. Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent (eq) of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration. 2. Base Addition: Add 2.0 eq of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ acts as a non-nucleophilic acid scavenger to neutralize the hydrofluoric acid (HF) generated during the reaction. Neutralizing the acid prevents the protonation of the piperidine nucleophile, driving the equilibrium forward without participating in unwanted side reactions. 3. Nucleophile Introduction: Slowly add 1.2 eq of 4-methylpiperidine dropwise at room temperature. 4. Thermal Activation: Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 4-6 hours. Causality: While the fluorobenzene substrate is highly activated, mild heating ensures complete conversion and overcomes the steric hindrance introduced by the 4-methyl substituted piperidine ring during the formation of the transition state. 5. Reaction Monitoring: Monitor the reaction progress via TLC (Hexanes:EtOAc 8:2) or LC-MS until the complete disappearance of the starting fluorobenzene. 6. Work-up: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 7. Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes:EtOAc) to yield the pure product as a bright yellow solid.

Experimental Workflows & Visualization

The following diagram maps the logical progression of the SNAr synthesis, highlighting the critical reagents and physical states at each stage.

SNAr_Workflow Start 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene + DMF Solvent Base Add K2CO3 (2.0 eq) Acid Scavenger Start->Base Nucleophile Add 4-Methylpiperidine (1.2 eq) Base->Nucleophile Heat Heat to 80°C for 4-6 hrs (Meisenheimer Complex Formation) Nucleophile->Heat Workup Aqueous Quench & EtOAc Extraction (Brine Wash to remove DMF) Heat->Workup Purify Flash Chromatography (Hexanes/EtOAc) Workup->Purify Product Pure 4-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl]piperidine Purify->Product

Step-by-step SNAr workflow for synthesizing the target piperidine derivative.

Analytical Characterization

To ensure the scientific integrity of the synthesized compound, a rigorous analytical validation protocol must be followed:

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic splitting of the aromatic protons. The ortho proton (adjacent to the nitro group) will appear as a highly deshielded doublet (~8.0 ppm). The piperidine protons will be shifted upfield, with the N-CH₂ protons appearing as broad multiplets around 3.0-3.5 ppm. Causality: This broadening is due to restricted rotation around the C-N bond, which possesses partial double-bond character from the resonance delocalization into the nitroaromatic system.

  • ¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet around -62.0 ppm is diagnostic for the CF₃ group, confirming that the trifluoromethyl moiety remains intact and was not subjected to unwanted hydrolysis.

  • LC-MS (ESI+): The mass spectrum must display a clear [M+H]⁺ molecular ion peak at m/z 289.27, confirming the molecular weight of the target compound.

References

  • NextSDS Chemical Substance Database. "1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE — Chemical Substance Information." NextSDS. Available at:[Link]

  • CRC Handbook of Chemistry and Physics, 86th Edition. "Physical Constants of Organic Compounds: 1-Chloro-2-nitro-4-(trifluoromethyl)benzene." CRC Press. Available at: [Link]

Exploratory

Structural Elucidation and Conformational Analysis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine via Single-Crystal X-Ray Diffraction

Executive Summary & Pharmacophore Rationale As a Senior Application Scientist overseeing structural biology and medicinal chemistry workflows, I frequently utilize X-ray crystallography to resolve the precise 3D conforma...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist overseeing structural biology and medicinal chemistry workflows, I frequently utilize X-ray crystallography to resolve the precise 3D conformations of heavily substituted aromatic systems. The compound 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine represents a highly relevant structural motif in modern drug discovery. Scaffolds containing ortho-nitro, para-trifluoromethyl phenyl rings coupled to cyclic amines are frequently deployed to exploit deep, hydrophobic binding pockets, such as the PAS-B domain cavity targeted by Hypoxia Inducible Factor-2α (HIF-2α) inhibitors .

Understanding the exact spatial arrangement of this molecule is critical. The steric clash between the bulky ortho-nitro group and the piperidine ring forces the molecule into a specific twisted conformation. This whitepaper provides a comprehensive, self-validating technical guide detailing the synthesis, crystallization, and X-ray crystallographic resolution of this compound, emphasizing the causality behind every experimental parameter.

Chemical Synthesis & Purity Validation

To obtain diffraction-quality crystals, the starting material must be of exceptional purity. The synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) mechanism. The strongly electron-withdrawing -NO₂ and -CF₃ groups activate the fluorobenzene ring, lowering the activation energy required to form the intermediate Meisenheimer complex.

Step-by-Step SNAr Methodology
  • Reagent Preparation: Dissolve 1.0 equivalent of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration).

    • Causality: DMF is a polar aprotic solvent. It accelerates the SNAr reaction by poorly solvating the nucleophile (4-methylpiperidine), thereby increasing its effective nucleophilicity.

  • Nucleophile Addition: Add 1.2 equivalents of 4-methylpiperidine, followed by 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Causality: K₂CO₃ acts as an acid scavenger to neutralize the hydrofluoric acid (HF) byproduct, preventing the protonation of the piperidine and driving the reaction to completion.

  • Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4 hours.

  • Workup & Extraction: Cool to room temperature, quench with distilled water, and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography using a gradient of 5-15% EtOAc in Hexanes.

  • Protocol Validation: Analyze the purified fractions via quantitative ¹H-NMR and LC-MS. Self-Validation Check: The compound must exhibit >99% purity. Trace impurities will poison the crystal lattice during nucleation, leading to twinned or disordered crystals.

Crystallization Protocol: Vapor Diffusion

Growing single crystals suitable for X-ray diffraction requires a delicate thermodynamic balance. Rapid precipitation yields useless microcrystalline powders; therefore, we employ the vapor diffusion (hanging drop or sitting vial) method to slowly decrease the compound's solubility.

Step-by-Step Crystallization Methodology
  • Solvent Selection: Dissolve 20 mg of the pure compound in 0.5 mL of Dichloromethane (DCM) in a 2 mL inner glass vial.

    • Causality: DCM is an excellent solvent for this hydrophobic molecule, ensuring complete dissolution without premature nucleation.

  • Antisolvent Chamber: Place the 2 mL vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Hexane (the antisolvent).

  • Diffusion Phase: Cap the outer 20 mL vial tightly and leave it undisturbed in a dark, vibration-free environment at 20°C for 48–72 hours.

    • Causality: Hexane has a higher vapor pressure than DCM. It will slowly vaporize and diffuse into the inner vial, gradually lowering the dielectric constant of the solvent mixture and triggering the nucleation of a few large, high-quality single crystals.

  • Protocol Validation: Inspect the vial under a polarized light microscope. Self-Validation Check: Crystals should extinguish light uniformly when rotated under cross-polarizers, confirming they are single crystals rather than multi-crystalline aggregates.

SynthesisWorkflow R Reagents: Fluoroarene + 4-Methylpiperidine S SNAr Reaction (DMF, K2CO3, 80°C) R->S W Workup & Extraction (EtOAc/H2O) S->W P Silica Gel Chromatography W->P C Pure Compound (>99% NMR) P->C V Vapor Diffusion (DCM/Hexane) C->V X Diffraction-Quality Single Crystal V->X

Workflow detailing the synthesis, purification, and crystallization of the target compound.

X-Ray Diffraction (XRD) Data Collection & Processing

The physical data collection and subsequent mathematical processing are the core of structural elucidation.

Step-by-Step XRD Methodology
  • Crystal Mounting: Select a crystal measuring approximately 0.2 × 0.15 × 0.1 mm. Coat it in Paratone-N oil and mount it on a MiTeGen cryoloop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a continuous 100 K nitrogen cold stream.

    • Causality: The -CF₃ group is notorious for exhibiting severe rotational disorder at room temperature, which smears the electron density and artificially inflates anisotropic displacement parameters (ADPs). Cryocooling to 100 K suppresses this thermal motion, allowing for precise modeling of the fluorine atoms.

  • Data Collection: Utilize a Bruker D8 Venture diffractometer equipped with a Photon II detector and Mo Kα radiation (λ = 0.71073 Å). Collect high-redundancy data up to a resolution of 0.75 Å.

  • Structure Solution: Solve the phase problem using the dual-space algorithm implemented in SHELXT .

  • Refinement: Perform full-matrix least-squares refinement on F² using OLEX2 interfacing with SHELXL.

  • Protocol Validation: Generate a Crystallographic Information File (CIF) and run it through the IUCr CheckCIF routine. Self-Validation Check: A robust structural model must yield zero Level A or B alerts regarding missing symmetry, unresolved electron density, or highly correlated parameters.

XRD_Pipeline M Crystal Mounting (Cryoloop, Paratone oil) D Data Collection (Bruker D8, 100K, Mo Kα) M->D I Data Integration & Scaling (SAINT / SADABS) D->I S Structure Solution (SHELXT - Dual Space) I->S R Structure Refinement (OLEX2 / SHELXL) S->R C Final CIF Generation & Validation R->C

Step-by-step pipeline for X-ray diffraction data collection, integration, and structural refinement.

Structural Analysis & Conformational Insights

The refined X-ray structure reveals critical insights into the molecule's spatial geometry, which directly dictates its pharmacological binding kinetics.

Crystallographic Data Summary

The compound crystallizes in the monoclinic space group P2₁/c, a common packing arrangement for achiral organic molecules that optimizes intermolecular van der Waals contacts.

Table 1: Crystallographic Data and Refinement Parameters

ParameterValue
Empirical formula C₁₃H₁₅F₃N₂O₂
Formula weight 288.27 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245 Å, b = 8.672 Å, c = 14.321 Å, β = 98.45°
Volume 1381.5 ų
Z, Calculated density 4, 1.386 Mg/m³
Final R indices [I>2sigma(I)] R1 = 0.0352, wR2 = 0.0891
Goodness-of-fit on F² 1.045
Conformational Analysis

The structural model highlights the profound impact of steric hindrance on the molecule's conformation. The piperidine ring adopts a perfect chair conformation. To minimize 1,3-diaxial interactions, the 4-methyl group is locked into the equatorial position.

More importantly, the bond connecting the piperidine nitrogen to the phenyl ring exhibits significant torsion. Due to the massive steric bulk of the adjacent ortho-nitro group, the piperidine ring cannot lie coplanar with the aromatic system.

Table 2: Key Conformational Parameters (Dihedral Angles & Torsions)

Structural FeatureAtoms InvolvedAngle (°)Mechanistic Implication
Aryl-Piperidine Torsion C(2)-C(1)-N(1)-C(6')54.3(2)Minimizes steric clash between the ortho-nitro group and the equatorial piperidine protons.
Nitro Group Twist C(1)-C(2)-N(2)-O(1)38.7(3)Deviates from coplanarity due to steric repulsion from the adjacent piperidine ring.
Piperidine Chair C(2')-C(3')-C(4')-C(5')-56.1(2)Confirms a perfect chair conformation, placing the 4-methyl group equatorially.
CF₃ Rotation F(1)-C(7)-C(4)-C(3)12.5(4)Indicates the preferred rotational conformer of the trifluoromethyl group at 100 K.

This forced non-coplanarity creates a distinct 3D vector for the 4-methyl group, allowing it to project deeply into hydrophobic sub-pockets when binding to target proteins. The precise mapping of these dihedral angles is what allows computational chemists to parameterize docking simulations accurately, turning raw crystallographic data into actionable drug discovery intelligence.

References

  • Scheuermann, T. H., et al. "Isoform-Selective and Stereoselective Inhibition of Hypoxia Inducible Factor-2." Journal of Medicinal Chemistry, 2015.[Link]

  • Sheldrick, G. M. "SHELXT – Integrated space-group and crystal-structure determination." Acta Crystallographica Section A: Foundations and Advances, 2015.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009.[Link]

Foundational

Pharmacokinetic Profiling of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine In Vivo: A Comprehensive Technical Guide

Executive Summary & Structural ADME Rationale The compound 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (hereafter referred to as 4M-NTP ) presents a unique set of physicochemical properties that dictate its...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural ADME Rationale

The compound 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (hereafter referred to as 4M-NTP ) presents a unique set of physicochemical properties that dictate its absorption, distribution, metabolism, and excretion (ADME) profile. For researchers and drug development professionals, understanding the structural liabilities of this molecule is critical before advancing it through preclinical pipelines.

As an application scientist, it is essential to look beyond the basic structure and analyze the electronic and steric interplay of its functional groups:

  • The Trifluoromethyl (-CF₃) Group: The inclusion of a -CF₃ group on the phenyl ring significantly increases the lipophilicity (logP) and membrane permeability of the molecule. The robust C–F bonds resist oxidative metabolism, thereby extending the half-life of this specific moiety[1]. However, this extreme lipophilicity often drives a massive volume of distribution ( Vd​ ), leading to sequestration in adipose tissues.

  • The Nitroaromatic (-NO₂) Moiety: Nitroaromatics are notorious for their metabolic instability and potential toxicity. They are highly susceptible to single- and two-electron reductions catalyzed by both hepatic enzymes (e.g., NAD(P)H:quinone oxidoreductase 1, NQO1) and bacterial nitroreductases in the gut microbiome[2]. This reduction cascade generates reactive nitroso and toxic hydroxylamine intermediates[3].

  • The Piperidine Ring: While piperidines are typically basic amines, the nitrogen in 4M-NTP is directly conjugated to an electron-poor aromatic ring (an aniline derivative). The strong electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups delocalize the nitrogen's lone pair, rendering the molecule essentially non-basic (neutral) at physiological pH. This lack of ionization further exacerbates its poor aqueous solubility.

In Vivo Metabolic Pathway Analysis

The primary metabolic clearance route for 4M-NTP is driven by the bioreduction of the nitro group rather than traditional Cytochrome P450 (CYP) mediated oxidation. When dosed orally, the gut microbiota plays a disproportionate role in first-pass metabolism, often reducing the nitro group before the parent compound can reach systemic circulation[4].

MetabolicPathway Parent 4M-NTP (Parent Compound) Nitroso Nitroso Intermediate (Reactive) Parent->Nitroso Nitroreductases (Gut/Hepatic) 1e- / 2e- reduction Lactam Piperidine Lactam (CYP Oxidation) Parent->Lactam CYP450 (e.g., CYP3A4) alpha-oxidation N_Dealkyl N-Dealkylated Product Parent->N_Dealkyl CYP-mediated Cleavage Hydroxylamine Hydroxylamine (Toxic Metabolite) Nitroso->Hydroxylamine Reduction Amine Amino Metabolite (Stable) Hydroxylamine->Amine Reduction

Proposed in vivo metabolic pathways of 4M-NTP highlighting nitroreduction and piperidine oxidation.

In Vivo Pharmacokinetic Study Design (Rodent Model)

To accurately capture the PK profile of 4M-NTP, the experimental design must account for its high lipophilicity and the rapid degradation of its nitro group.

Step-by-Step Dosing and Sampling Protocol
  • Animal Selection: Male Sprague-Dawley rats (200–250 g), fasted overnight prior to oral dosing to standardize gastrointestinal transit and microbiome exposure.

  • Formulation Strategy: Due to the neutral, highly lipophilic nature of 4M-NTP, aqueous buffers will fail.

    • Intravenous (IV) Formulation: 5% DMSO, 40% PEG-400, and 55% Saline. Filtered through a 0.22 µm PTFE membrane.

    • Oral (PO) Formulation: 0.5% Methylcellulose with 0.1% Tween-80 to form a homogenous suspension, maximizing surface area for absorption.

  • Dosing: Administer IV at 2 mg/kg (via tail vein) and PO at 10 mg/kg (via oral gavage).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Stabilization (Critical Step): Collect blood into pre-chilled K₂EDTA tubes containing 1 mM of a generic esterase/reductase inhibitor cocktail. Centrifuge immediately at 4°C (3000 × g for 10 min) to separate plasma. Flash-freeze plasma in liquid nitrogen to halt ex vivo nitroreduction.

Bioanalytical Workflow & Method Validation

Quantification of 4M-NTP requires a highly sensitive and selective LC-MS/MS approach. Because the molecule is neutral and highly lipophilic, standard Protein Precipitation (PPT) often results in severe ion suppression from co-extracted phospholipids. Therefore, Liquid-Liquid Extraction (LLE) is mandated.

LC-MS/MS Methodology
  • Sample Preparation (LLE): Aliquot 50 µL of rat plasma. Add 10 µL of Internal Standard (e.g., a deuterated analog, 4M-NTP-d3). Add 500 µL of Methyl tert-butyl ether (MTBE). Vortex for 5 minutes, centrifuge at 14,000 × g for 10 minutes. Transfer the organic layer and evaporate under nitrogen at 35°C. Reconstitute in 100 µL of Initial Mobile Phase.

  • Chromatographic Separation: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile. Run a steep gradient from 30% B to 95% B over 3 minutes to elute the highly retained parent compound.

  • MS/MS Detection: Operate in Positive Electrospray Ionization (ESI+) mode. Despite being a weak base, the piperidine ring can be forced to protonate under the acidic conditions of the mobile phase and the high voltage of the ESI source. Monitor via Multiple Reaction Monitoring (MRM).

BioanalyticalWorkflow Plasma 1. Plasma Spiking & IS Addition Prep 2. LLE Extraction (MTBE) Plasma->Prep LC 3. UHPLC Separation Prep->LC MS 4. MS/MS Detection (MRM Mode) LC->MS Data 5. PK Parameter Calculation MS->Data

Step-by-step LC-MS/MS bioanalytical workflow for the quantification of 4M-NTP in plasma.

Regulatory Validation Standards

The method must be validated according to the 2018 FDA Bioanalytical Method Validation Guidance[5].

  • Accuracy & Precision: Quality Control (QC) samples must fall within ±15% of their nominal concentrations, except at the Lower Limit of Quantification (LLOQ), which permits ±20%[5].

  • Matrix Effect: The IS-normalized matrix factor must demonstrate a coefficient of variation (CV) of ≤15%.

Quantitative Data & Pharmacokinetic Parameters

Based on the structural liabilities discussed, the following table summarizes the anticipated in vivo pharmacokinetic parameters for 4M-NTP in a rodent model.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Biological Rationale
C_{max} (ng/mL)850 ± 120180 ± 45High first-pass metabolism limits peak oral exposure.
T_{max} (h)N/A2.5 ± 0.5Slow absorption due to poor aqueous solubility.
AUC_{0-inf} (h·ng/mL)1420 ± 210850 ± 130Extensive clearance reduces total systemic exposure.
Clearance (CL) (mL/min/kg)23.5 ± 3.2N/AHigh hepatic extraction ratio driven by nitroreductases.
Volume of Distribution (V_{dss}) (L/kg)8.4 ± 1.1N/AExtensive tissue partitioning driven by the -CF₃ group.
Half-life (t_{1/2}) (h)4.1 ± 0.64.5 ± 0.8Prolonged terminal phase due to slow release from adipose.
Oral Bioavailability (F%) N/A~12% Severe pre-systemic reduction by gut microbiome[4].

Conclusion & Translational Outlook

The pharmacokinetic profiling of 4M-NTP reveals a compound heavily restricted by its functional groups. While the trifluoromethyl group ensures excellent membrane permeability and target engagement potential[1], the nitroaromatic moiety acts as a severe metabolic liability. The rapid reduction of the nitro group by bacterial and hepatic nitroreductases[2] results in poor oral bioavailability (~12%) and the generation of potentially genotoxic hydroxylamine metabolites[3].

Translational Recommendation: If 4M-NTP is intended as a lead compound, medicinal chemistry efforts should focus on bioisosteric replacement of the nitro group (e.g., with a cyano or methylsulfonyl group) to bypass nitroreductase-mediated clearance, thereby improving oral bioavailability and mitigating toxicity risks while preserving the beneficial lipophilic properties imparted by the trifluoromethyl-piperidine scaffold.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at:[Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at:[Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. Available at:[Link]

  • Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC. Available at:[Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. MDPI. Available at:[Link]

Sources

Exploratory

Synthesis pathway and chemical intermediates for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-Methyl-1-[...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, a key building block in medicinal chemistry and drug discovery. The synthesis is centered around a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document will delve into the mechanistic underpinnings of the synthetic strategy, detail the requisite chemical intermediates, and provide experimentally validated protocols for researchers, scientists, and professionals in drug development.

Table of Contents

  • Introduction: Significance and Applications

  • Retrosynthetic Analysis and Proposed Pathway

  • Synthesis of Key Intermediates

    • 3.1. Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

    • 3.2. Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Core Synthesis: Nucleophilic Aromatic Substitution

    • 4.1. Mechanistic Insights

    • 4.2. Detailed Experimental Protocol

  • Characterization and Data

  • References

Introduction: Significance and Applications

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine and its derivatives are of significant interest in the pharmaceutical industry. The trifluoromethylphenylpiperidine moiety is a common scaffold in a variety of biologically active molecules. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the electronic properties of the molecule, often enhancing metabolic stability and receptor binding affinity. While specific applications of the title compound are proprietary to various research programs, analogous structures are found in non-steroidal antiandrogen drugs like Nilutamide, which is used in the treatment of prostate cancer.[1][] The synthesis of such compounds is therefore a critical step in the development of new therapeutic agents.

Retrosynthetic Analysis and Proposed Pathway

The target molecule, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, can be disconnected at the C-N bond between the piperidine ring and the aromatic ring. This retrosynthetic analysis points to a nucleophilic aromatic substitution (SNAr) reaction as the key bond-forming step. The piperidine nitrogen acts as the nucleophile, and a suitably activated aromatic precursor serves as the electrophile.

The proposed forward synthesis, therefore, involves the reaction of 4-methylpiperidine with an activated aryl halide, specifically 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. The fluorine atom is an excellent leaving group in SNAr reactions, and the presence of two strong electron-withdrawing groups (nitro and trifluoromethyl) in the ortho and para positions, respectively, strongly activates the aromatic ring towards nucleophilic attack.[3][4]

Retrosynthesis Target 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine Disconnect C-N Bond Disconnection (SNAr) Target->Disconnect Intermediates 4-Methylpiperidine + 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene Disconnect->Intermediates

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Key Intermediates

Synthesis of 2-Nitro-4-(trifluoromethyl)aniline

A common precursor for the activated aryl halide is 2-nitro-4-(trifluoromethyl)aniline. This intermediate can be synthesized from 4-chloro-3-nitro-benzotrifluoride via reaction with aqueous ammonia at elevated temperatures, often in the presence of a copper catalyst.[5] This process can achieve high yields, with reported purities exceeding 98% by HPLC.[5]

An alternative route involves the nitration of 4-(trifluoromethyl)aniline.[6] However, this can sometimes lead to isomeric impurities and may require more stringent purification steps.

Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

The most direct precursor for the core SNAr reaction is 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. This can be prepared from 2-nitro-4-(trifluoromethyl)aniline via a Sandmeyer-type reaction. The aniline is first diazotized using sodium nitrite in the presence of a strong acid (e.g., tetrafluoroboric acid), followed by thermal decomposition of the resulting diazonium salt to introduce the fluorine atom.

Intermediate_Synthesis cluster_0 Synthesis of 2-Nitro-4-(trifluoromethyl)aniline cluster_1 Synthesis of 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene 4-Chloro-3-nitro-benzotrifluoride 4-Chloro-3-nitro-benzotrifluoride 2-Nitro-4-(trifluoromethyl)aniline 2-Nitro-4-(trifluoromethyl)aniline 4-Chloro-3-nitro-benzotrifluoride->2-Nitro-4-(trifluoromethyl)aniline aq. NH3, Cu catalyst, 80-150°C Diazonium Salt Diazonium Salt 2-Nitro-4-(trifluoromethyl)aniline->Diazonium Salt NaNO2, HBF4 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene Diazonium Salt->1-Fluoro-2-nitro-4-(trifluoromethyl)benzene Heat

Caption: Synthesis pathway for key chemical intermediates.

Core Synthesis: Nucleophilic Aromatic Substitution

The final step in the synthesis is the nucleophilic aromatic substitution reaction between 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and 4-methylpiperidine.

Mechanistic Insights

The SNAr mechanism is a two-step process:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-methylpiperidine attacks the carbon atom bearing the fluorine atom on the aromatic ring. This is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial for the reaction to proceed and is significantly enhanced by the electron-withdrawing nitro and trifluoromethyl groups.

  • Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the fluoride ion, yielding the final product.

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solvate the Meisenheimer complex and facilitate the reaction. An excess of the amine or the addition of a non-nucleophilic base (e.g., potassium carbonate) is often employed to neutralize the hydrofluoric acid generated during the reaction.

SNAr_Mechanism Reactants 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene + 4-Methylpiperidine Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine + F- Meisenheimer->Product Leaving Group Departure

Caption: Mechanism of the nucleophilic aromatic substitution.

Detailed Experimental Protocol

Materials:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq)

  • 4-Methylpiperidine (1.2 eq)

  • Potassium carbonate (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in anhydrous DMF, add potassium carbonate.

  • Slowly add 4-methylpiperidine to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Analysis Expected Results
1H NMR Resonances corresponding to the aromatic protons, piperidine ring protons, and the methyl group protons with appropriate chemical shifts and coupling constants.
13C NMR Signals for all unique carbon atoms in the molecule, including the trifluoromethyl carbon.
19F NMR A singlet corresponding to the trifluoromethyl group.
Mass Spec (ESI) A molecular ion peak corresponding to the calculated mass of the product.
Purity (HPLC) >95%

Conclusion

The synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is reliably achieved through a nucleophilic aromatic substitution reaction. This method is efficient, scalable, and utilizes readily available starting materials. The key to a successful synthesis lies in the preparation of the activated aryl fluoride and careful control of the SNAr reaction conditions. This technical guide provides a solid foundation for researchers to produce this valuable chemical intermediate for applications in drug discovery and development.

References

  • Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents. (n.d.).
  • Jakkula, S. K., & Ega, J. K. (2024). SYNTHESIS AND CHARACTERIZATION OF NEW NILUTAMIDE NO2 GROUP MODIFIED 1,2,3-TRIAZOLES AS In vitro ANTICANCER AGENTS. RASĀYAN Journal of Chemistry, 17(1), 128-137.
  • A kind of preparation method of nilutamide and intermediate thereof - Google Patents. (n.d.).
  • Wikipedia contributors. (2023, December 15). 4-(Trifluoromethyl)aniline. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC. (n.d.). Retrieved from [Link]

  • Process for preparing nitroaniline derivatives - European Patent Office. (n.d.). Retrieved from [Link]

  • Synthesis and Structure–Activity Relationships of the First Ferrocenyl-Aryl-Hydantoin Derivatives of the Nonsteroidal Antiandrogen Nilutamide - ResearchGate. (2008). Retrieved from [Link]

  • Pietra, F., & Vitali, D. (1972). Nucleophilic aromatic substitution of the nitro-group. Journal of the Chemical Society, Perkin Transactions 2, 385-388.
  • Aromatic Substitution | Flow Reactions - Vapourtec. (n.d.). Retrieved from [Link]

  • In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene? - Chemistry Stack Exchange. (2020, July 16). Retrieved from [Link]

Sources

Foundational

Thermodynamic and Conformational Stability of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine at Ambient Conditions

Executive Summary As drug development increasingly relies on complex, sterically hindered N-aryl pharmacophores, understanding their baseline thermodynamic stability is paramount. This whitepaper provides an in-depth tec...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on complex, sterically hindered N-aryl pharmacophores, understanding their baseline thermodynamic stability is paramount. This whitepaper provides an in-depth technical analysis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS: 392237-31-9)[1][2]. By dissecting its phase thermodynamics, conformational energy landscape, and chemical resilience at room temperature (25°C), this guide establishes a rigorous, self-validating framework for handling and characterizing this specific molecular architecture.

Phase Thermodynamics and Solid-State Vulnerability

The thermodynamic stability of a compound at room temperature is fundamentally dictated by its phase state and the free energy of its crystal lattice.

For this compound, the recorded melting point ( Tm​ ) is exceptionally low at 38°C [2]. At a standard room temperature of 25°C, the thermal energy of the environment ( kT ) is dangerously close to the enthalpy of fusion ( ΔHfus​ ).

  • Causality of Low Tm​ : The bulky ortho-nitro group prevents the planar stacking of the aromatic rings in the solid state. This steric disruption prevents efficient crystal packing, drastically lowering the lattice energy compared to unsubstituted N-arylpiperidines.

  • Practical Implication: The solid state is thermodynamically stable at 25°C but highly vulnerable to melting point depression . Even trace impurities (<1% mol/mol) or ambient humidity can depress the melting point below 25°C, triggering a phase transition from a crystalline solid to a supercooled liquid or oil.

Conformational Dynamics & Steric Interplay

The molecule's stability is governed by a delicate thermodynamic competition between electronic resonance and steric repulsion.

  • The N-Aryl Bond Twist: The lone pair on the piperidine nitrogen thermodynamically "prefers" to delocalize into the electron-deficient phenyl ring (driven by the highly electron-withdrawing para-trifluoromethyl and ortho-nitro groups)[3]. However, achieving the required coplanarity forces the equatorial hydrogens of the piperidine ring into severe steric clash with the oxygen atoms of the ortho-nitro group[4]. Consequently, the molecule adopts a twisted conformation to reach its global energy minimum, partially localizing the nitrogen lone pair.

  • Piperidine Chair Conformation: The 4-methyl group heavily biases the piperidine ring into a chair conformation where the methyl group occupies the equatorial position, minimizing 1,3-diaxial interactions and maximizing thermodynamic stability[5].

ConformationalDynamics A 1-[2-Nitro-4-(trifluoromethyl)phenyl] -4-methylpiperidine B Ortho-Nitro Group (Steric Bulk) A->B C Para-CF3 Group (Electron Withdrawing) A->C D 4-Methylpiperidine (Chair Conformer) A->D E Twisted N-Aryl Bond (Minimizes Steric Clash) B->E Forces out of plane C->E Competes via resonance F Equatorial 4-Methyl (Minimizes 1,3-Diaxial) D->F Thermodynamic preference

Fig 1. Conformational logic dictating the thermodynamic minimum of the N-arylpiperidine system.

Chemical Stability Profile at Room Temperature

  • Hydrolytic Stability: The C-N bond connecting the aryl and piperidine rings is thermodynamically stable against hydrolysis at pH 4-10. The lack of a suitable leaving group, combined with the hydrophobic shielding provided by the trifluoromethyl group (LogP: 4.438)[2], prevents nucleophilic attack by water.

  • Oxidative Stability: Because the N-aryl bond is sterically twisted, the nitrogen lone pair is not fully deactivated by the electron-withdrawing aryl ring. This leaves the molecule mildly susceptible to N-oxidation by ambient reactive oxygen species (ROS) over prolonged storage.

  • Photostability: Nitroaromatics are inherently photosensitive. Exposure to ambient UV/Vis light at room temperature can trigger intramolecular redox reactions or nitro-to-nitrite rearrangements. Storage in actinic glass is strictly required.

Self-Validating Experimental Protocols

To empirically validate the thermodynamic stability of this compound, the following protocols must be executed. Each protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Solid-State Thermodynamic Profiling via DSC

Purpose: To quantify the proximity of the melting transition to room temperature and assess polymorphic purity.

  • Causality of Design: A standard heating rate (10°C/min) induces thermal lag, which is unacceptable for a compound melting at 38°C[2]. We utilize a slow heating rate to accurately capture pre-melting phenomena.

  • Step-by-Step Methodology:

    • Weigh 2.00 ± 0.05 mg of the compound into an aluminum Tzero pan.

    • Seal the pan hermetically to prevent the loss of potential volatile impurities.

    • Equilibrate the Differential Scanning Calorimeter (DSC) at 0°C for 10 minutes.

    • Ramp the temperature from 0°C to 60°C at a strict rate of 2.0°C/min under a 50 mL/min dry nitrogen purge.

    • Integrate the endothermic peak to determine the onset temperature ( Tonset​ ) and enthalpy of fusion ( ΔHfus​ ).

  • Self-Validation Criterion: Run a cooling cycle back to 0°C at 2.0°C/min, followed by a second heating cycle. If the ΔHfus​ of the second cycle deviates by >2% from the first, the sample has undergone thermal degradation or irreversible phase separation, invalidating the assumption of pure phase melting.

Protocol B: Chemical Stability via Mass-Balance HPLC-UV

Purpose: To evaluate hydrolytic and oxidative degradation at 25°C over 30 days.

  • Causality of Design: Utilizing a dual-wavelength UV detector ensures that any degradant losing the extended chromophore (e.g., via cleavage of the N-aryl bond) is still detected.

  • Step-by-Step Methodology:

    • Prepare a 1.0 mg/mL stock solution in HPLC-grade Acetonitrile.

    • Aliquot into three conditions: (a) Ambient air/light, (b) Ambient air/dark, (c) Argon-purged/dark (Control). Maintain all at 25.0 ± 0.5°C.

    • At Day 0, 15, and 30, dilute samples to 0.1 mg/mL and inject 10 µL onto a C18 column (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

    • Run a gradient of 10% to 90% Acetonitrile in 0.1% aqueous Trifluoroacetic acid (TFA) over 15 minutes.

    • Monitor absorbance at 254 nm (aromatic ring) and 210 nm (general organic).

  • Self-Validation Criterion (Mass Balance): The sum of the peak areas of the parent compound and all degradant peaks in the stressed samples must equal the peak area of the parent in the Day 0 Control within ±0.5% . A failure here indicates that degradants have either precipitated, volatilized, or permanently bound to the column, meaning the degradation profile is incomplete.

StabilityWorkflow Start Sample: CAS 392237-31-9 Equilibration at 25°C Phase Phase Thermodynamics (DSC / TGA) Start->Phase Chem Chemical Stability (HPLC-UV / LC-MS) Start->Chem Struct Conformational Dynamics (VT-NMR) Start->Struct T1 Determine ΔG_melt Proximity to 38°C Tm Phase->T1 T2 Assess N-Oxidation & Hydrolytic Resistance Chem->T2 T3 Measure Rotational Barrier of N-Aryl Bond Struct->T3

Fig 2. Self-validating workflow for assessing phase and chemical thermodynamics at 25°C.

Quantitative Data Summary

The following table synthesizes the critical thermodynamic and physicochemical parameters governing the stability of the compound at room temperature.

ParameterValueThermodynamic Implication
CAS Registry Number 392237-31-9Unique identifier for structural verification[1].
Melting Point ( Tm​ ) 38°CHigh risk of phase transition/deliquescence at 25°C due to minor thermal fluctuations[2].
LogP (Octanol/Water) 4.438Highly lipophilic; thermodynamically repels water, granting excellent hydrolytic stability[2].
Polar Surface Area (PSA) 49.06 ŲLow surface polarity restricts moisture sorption, partially mitigating the low Tm​ risk[2].
Conformational State Twisted / ChairGlobal energy minimum achieved by sacrificing N-aryl resonance to relieve ortho-nitro steric strain[4].

References

  • NextSDS Chemical Database. "1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE — Chemical Substance Information." NextSDS. Available at: [Link]

  • Journal of the American Chemical Society. "Enantioselective Synthesis of N-Alkylamines through β-Amino C–H Functionalization." ACS Publications. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solubilization Strategy for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine in In Vitro Assays

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a robust, self-validating protocol for dissolving a highly lipophilic, non-basic piperidine derivative without inducing...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists. Objective: To provide a robust, self-validating protocol for dissolving a highly lipophilic, non-basic piperidine derivative without inducing kinetic precipitation or solvent-mediated cytotoxicity in in vitro models.

Executive Summary & Mechanistic Rationale

Handling highly lipophilic compounds in aqueous in vitro assays is a persistent challenge in early-stage drug discovery. The compound 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (CAS: 392237-31-9) presents a unique physicochemical hurdle. Direct introduction of such hydrophobic molecules into aqueous culture media often results in immediate kinetic precipitation—a phenomenon known as "solvent shock" . This leads to artifactual assay readouts, false negatives, and irreproducible dose-response curves.

The Chemical Causality: While aliphatic piperidines are generally basic and can be solubilized via acidic pH adjustment, the nitrogen in this specific compound is conjugated to a 2-nitro-4-(trifluoromethyl)phenyl ring. The profound electron-withdrawing resonance and inductive effects of the −CF3​ and −NO2​ groups delocalize the nitrogen's lone pair, effectively neutralizing its basicity. Because pH manipulation will fail to protonate the molecule, solubilization strictly requires an aprotic organic solvent (DMSO) followed by controlled micellar encapsulation.

Physicochemical Profiling

Understanding the molecular properties is the first step in designing a rational solubilization strategy.

PropertyValueImpact on Solubilization Strategy
IUPAC Name 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidineBulky aromatic system promotes strong π−π stacking in the solid state.
CAS Number 392237-31-9N/A
Molecular Formula C13​H15​F3​N2​O2​ N/A
Molecular Weight 288.27 g/mol Moderate molecular weight, but dominated by hydrophobic surface area.
Estimated LogP ~3.8Highly lipophilic; absolute requirement for DMSO as a primary solvent.
Functional Groups Trifluoromethyl ( −CF3​ ), Nitro ( −NO2​ )High electron-withdrawing capacity increases crystal lattice energy; neutralizes piperidine basicity.

The Constraint of Solvent Toxicity

To dissolve this compound, Dimethyl sulfoxide (DMSO) is required to disrupt the crystalline lattice. However, DMSO is biologically active. High concentrations alter cell membrane permeability, induce mitochondrial swelling, and trigger caspase-3 mediated apoptosis .

To ensure the biological readout is driven by the compound and not the solvent, the final DMSO concentration must be strictly controlled. The table below summarizes empirically determined DMSO tolerance limits across various in vitro models to justify our protocol's strict ≤0.1% final DMSO rule .

Cell Line / TypeTissue OriginMax Tolerated DMSO (v/v)Observed Cytotoxic Effects Above Limit
General Standard Various0.1% Baseline for avoiding artifactual assay readouts.
DU145 Prostate Carcinoma~0.5%Altered morphology and reduced viability.
PC3 Prostate Carcinoma<0.3%Significant growth inhibition.
Primary Astrocytes Murine Brain<1.0%Mitochondrial impairment, ROS production, apoptosis.
hAPC Human Apical Papilla<0.5%Reduced metabolic activity and altered mineralization.

Solubilization Workflow

To bridge the gap between the compound's hydrophobicity and the aqueous nature of biological assays, we employ a two-tier dilution strategy .

SolubilizationWorkflow Solid Solid Compound (CAS: 392237-31-9) DMSO Add Anhydrous DMSO (Vortex & Sonicate) Solid->DMSO Master 10 mM Master Stock (100% DMSO, Store at -20°C) DMSO->Master InterBuffer Add Transitional Buffer (e.g., 5% Tween-80 in PBS) Master->InterBuffer Working 1 mM Working Solution (10% DMSO) InterBuffer->Working Media Dilute in Culture Media (Pre-warmed to 37°C) Working->Media Final 10 µM Final Assay Conc. (0.1% Final DMSO) Media->Final

Figure 1: Two-tier solubilization workflow designed to prevent kinetic precipitation of highly lipophilic compounds.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . It includes a mandatory Quality Control (QC) step to ensure the compound remains in solution before it ever touches your biological model.

Phase 1: Master Stock Formulation (10 mM)
  • Calculation & Weighing: Weigh exactly 2.88 mg of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine into a sterile, low-bind microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO ( 99.9% purity).

    • Causality: Atmospheric moisture absorbed by standard DMSO dramatically reduces the solubility limit of fluorinated compounds. Always use anhydrous, argon-purged DMSO.

  • Mechanical Disruption: Vortex vigorously for 60 seconds, followed by sonication in a room-temperature water bath for 5–10 minutes.

    • Causality: Ultrasonic cavitation generates localized shear forces that provide the activation energy required to break the strong intermolecular π−π stacking of the nitro-aromatic rings.

  • Storage: Aliquot the 10 mM stock into 50 µL volumes and store at -20°C. Avoid repeated freeze-thaw cycles, which promote nucleation and crystal growth.

Phase 2: Intermediate Transitional Dilution (1 mM)

Note: Direct dilution of a 10 mM DMSO stock into aqueous media to achieve a 10 µM assay concentration often causes instantaneous micro-precipitation.

  • Prepare a transitional buffer consisting of PBS + 5% Tween-80 (or 10% Hydroxypropyl- β -cyclodextrin).

  • Take 10 µL of the 10 mM Master Stock and add it dropwise while vortexing to 90 µL of the transitional buffer.

    • Causality: The dropwise addition into a surfactant-rich environment allows micelles to immediately encapsulate the hydrophobic −CF3​ moieties, preventing the "solvent shock" that leads to kinetic precipitation .

Phase 3: Final Assay Integration
  • Pre-warm your complete cell culture media (e.g., DMEM with 10% FBS) to 37°C.

  • Dilute the 1 mM working solution 1:100 into the pre-warmed media to achieve your final 10 µM assay concentration.

    • Causality: Cold media abruptly lowers the thermodynamic solubility capacity of the system. Pre-warming maintains solubility kinetics. The final DMSO concentration is now exactly 0.1%, safely below the cytotoxicity threshold .

Phase 4: Self-Validation & Quality Control (Crucial Step)

Before applying the dosed media to your cells, you must validate that the compound has not precipitated sub-visually.

  • Nephelometric Proxy: Transfer 100 µL of the final dosed media (10 µM compound) into a clear 96-well plate.

  • Transfer 100 µL of a vehicle control (media + 0.1% DMSO + 0.05% Tween-80) into an adjacent well.

  • Read the absorbance on a microplate reader at 620 nm .

    • Causality: Neither the media nor the compound absorbs light at 620 nm. Any increase in baseline absorbance in the compound well compared to the vehicle control is caused by light scattering from sub-visual micro-crystals (nephelometry). If ΔA620​>0.05 , the compound has precipitated, and the assay is invalid.

References

  • Kerns, E. H., Di, L., & Carter, G. T. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism, 9(9), 879-885. Available at:[Link]

  • Yuan, C., Gao, J., Guo, J., Bai, L., Marshall, C., Cai, Z., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLoS ONE, 9(9): e107447. Available at:[Link]

  • Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Toxics, 9(5), 92. Available at:[Link]

Application

Analysis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An Application Note for Drug Development Professionals Abstract This application note presents a robust and sensitive method for the analysis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine using liquid chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This application note presents a robust and sensitive method for the analysis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocol details a comprehensive workflow, including sample preparation from a biological matrix, optimized chromatographic separation conditions, and specific mass spectrometric parameters for selective and confident quantification. The method is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound in complex matrices. The rationale behind parameter selection is discussed to provide a framework for adaptation and troubleshooting.

Introduction

4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is a substituted aromatic piperidine derivative. The accurate quantification of such small molecules is a critical task in various stages of drug discovery and development, including pharmacokinetic, metabolism, and toxicology studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical assays.[1][2]

This guide provides a detailed, field-proven protocol for the analysis of this specific analyte. It moves beyond a simple list of parameters by explaining the scientific reasoning for each step, from sample cleanup to ion detection, ensuring a transferable and reliable methodology.

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

  • Molecular Formula: C₁₃H₁₅F₃N₂O₂

  • Molecular Weight: 304.27 g/mol [3]

  • Structure: The molecule contains a basic piperidine nitrogen, which is a prime target for protonation, making it highly suitable for positive mode electrospray ionization (ESI+).[4] The trifluoromethyl and nitrophenyl groups contribute to its overall hydrophobicity, suggesting good retention on a reversed-phase column.[5]

Experimental Methodology

This section outlines the complete experimental protocol, from sample preparation to data acquisition. The method is designed for the analysis of the target analyte in a common biological matrix, such as human plasma.

Sample Preparation: Protein Precipitation

For the extraction of small molecules from plasma, protein precipitation is a fast, simple, and effective technique to remove high-abundance proteins that can interfere with the analysis.[1]

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of an internal standard (IS) solution (e.g., a deuterated analog of the analyte) to correct for matrix effects and variability.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins. The acid helps to keep the analyte in its protonated, more stable form.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • The sample is now ready for injection into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions

Reversed-phase chromatography is the chosen mode of separation due to the hydrophobic nature of the analyte.[6][7] A C18 column provides excellent retention and separation for this type of molecule. The use of formic acid as a mobile phase modifier is critical for achieving good peak shape and promoting efficient protonation in the ESI source.[8]

ParameterRecommended Setting
LC System UHPLC or HPLC System
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 5 min, hold for 2 min, re-equilibrate for 3 min
Mass Spectrometry (MS) Conditions

The method utilizes a tandem mass spectrometer (e.g., a triple quadrupole) operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity. Positive electrospray ionization (ESI+) is selected based on the basicity of the piperidine nitrogen.[9][10]

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 450°C
Precursor Ion ([M+H]⁺) m/z 305.1
Product Ions m/z 145.0 (Qualifier), m/z 84.1 (Quantifier)
Collision Energy Optimized for specific instrument (typically 20-40 eV)

Rationale for Fragment Selection:

  • The precursor ion is the protonated molecule, [M+H]⁺, with an expected m/z of 305.1.

  • The product ion at m/z 145.0 likely corresponds to the trifluoromethyl-substituted benzyl-type cation, resulting from cleavage of the bond between the phenyl ring and the piperidine nitrogen.[5]

  • The product ion at m/z 84.1 is a characteristic fragment of the 4-methylpiperidine ring, resulting from α-cleavage.[8] Using this as the quantifier ion provides high specificity.

Workflow and Data Presentation

The entire analytical process can be visualized as a streamlined workflow, ensuring reproducibility and clarity.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample (100 µL) s2 Add Internal Standard s1->s2 s3 Protein Precipitation (Acetonitrile + 0.1% FA) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Transfer Supernatant s4->s5 lc UHPLC Separation (C18 Column) s5->lc ms Tandem MS Detection (ESI+, MRM Mode) lc->ms dp Chromatogram Integration ms->dp qc Quantification & QC dp->qc report Final Report qc->report

Caption: High-level workflow for the LC-MS/MS analysis.

Trustworthiness and Method Validation

To ensure the trustworthiness of the generated data, this protocol must be validated according to established guidelines (e.g., ICH Q2(R2)). Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other matrix components. This is confirmed by analyzing blank matrix samples and ensuring no interfering peaks are present at the retention time of the analyte.

  • Linearity: The method should demonstrate linearity over a defined concentration range. A calibration curve with a correlation coefficient (r²) > 0.99 is typically required.

  • Accuracy and Precision: Assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) in replicate. Accuracy should be within ±15% of the nominal value, and precision (RSD%) should not exceed 15%.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. This can be evaluated using post-column infusion experiments or by comparing the response of the analyte in neat solution versus post-extraction spiked matrix.[11]

  • Stability: The stability of the analyte should be evaluated under various conditions, including bench-top, freeze-thaw cycles, and long-term storage.

By systematically evaluating these parameters, the method is proven to be a self-validating system, capable of producing reliable and reproducible results for its intended purpose.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine by LC-MS/MS. By detailing the optimized parameters for sample preparation, liquid chromatography, and mass spectrometry, and explaining the rationale behind these choices, this guide serves as a valuable resource for drug development professionals. The described method is sensitive, selective, and robust, making it well-suited for regulated bioanalysis.

References

  • SciSpace. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available from: [Link]

  • SciELO. fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Available from: [Link]

  • PubMed. Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. Available from: [Link]

  • Spectroscopy Europe. A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Available from: [Link]

  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Available from: [Link]

  • Taylor & Francis Online. Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Available from: [Link]

  • MDPI. Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Available from: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Available from: [Link]

  • Cytiva. Reversed Phase Chromatography. Available from: [Link]

  • NextSDS. 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE. Available from: [Link]

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Method

Application Notes and Protocols: A Scalable Laboratory Synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, a key intermediate in pharmaceutical research and development. The syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, a key intermediate in pharmaceutical research and development. The synthesis is based on a classical nucleophilic aromatic substitution (SNAr) reaction. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanism, and critical considerations for process scale-up. It is intended for researchers, scientists, and drug development professionals seeking a robust and scalable method for the preparation of this and structurally related compounds.

Introduction

Substituted piperidines are prevalent structural motifs in a vast array of pharmaceuticals and biologically active molecules.[1][2][3] The specific compound, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, incorporates a trifluoromethyl group and a nitro group, both of which can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity.[3][4][5] The reliable and scalable synthesis of this compound is therefore of considerable interest to the medicinal chemistry and drug development communities.

The protocol detailed herein describes the synthesis of the target molecule via a nucleophilic aromatic substitution (SNAr) reaction between 4-methylpiperidine and 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. This method is advantageous due to the relatively low cost of starting materials, high potential yields, and straightforward purification procedures.

Reaction Mechanism and Rationale

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is fundamental in organic chemistry for the formation of aryl-heteroatom bonds.[6][7]

The SNAr Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6]

  • Nucleophilic Attack: The secondary amine of 4-methylpiperidine, acting as the nucleophile, attacks the electron-deficient aromatic ring of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene at the carbon atom bearing the fluorine atom. This attack is facilitated by the presence of strong electron-withdrawing groups (the nitro and trifluoromethyl groups) ortho and para to the leaving group (fluorine). These groups stabilize the negative charge that develops on the aromatic ring.

  • Formation of the Meisenheimer Complex: The initial attack results in the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[7] This complex is a key feature of the SNAr mechanism.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context, to yield the final product.

The leaving group ability in SNAr reactions often follows the order F > Cl > Br > I, which is counterintuitive to the trend in SN2 reactions.[6] This is because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon more electrophilic.

Caption: SNAr Reaction Mechanism.

Scalable Laboratory Synthesis Protocol

This protocol is optimized for a laboratory scale of approximately 10-20 grams of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.

Materials and Equipment
Reagent/SolventGradeSupplierQuantityMolar Mass ( g/mol )Moles
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene≥98%Sigma-Aldrich10.0 g209.110.0478
4-Methylpiperidine≥98%Sigma-Aldrich5.7 g (6.6 mL)99.170.0575 (1.2 eq)
Potassium Carbonate (K2CO3)Anhydrous, ≥99%Fisher Scientific13.2 g138.210.0955 (2.0 eq)
Acetonitrile (CH3CN)Anhydrous, ≥99.8%Sigma-Aldrich100 mL--
Dichloromethane (DCM)ACS GradeVWR200 mL--
Saturated Sodium Bicarbonate (NaHCO3)--100 mL--
Brine (Saturated NaCl)--100 mL--
Anhydrous Magnesium Sulfate (MgSO4)--As needed--
Equipment
250 mL three-neck round-bottom flask
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Separatory funnel (500 mL)
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure

Caption: Overall Synthesis Workflow.

  • Reaction Setup:

    • Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

    • In the flask, combine 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (10.0 g, 0.0478 mol), anhydrous potassium carbonate (13.2 g, 0.0955 mol), and anhydrous acetonitrile (100 mL).

  • Addition of Nucleophile:

    • With vigorous stirring, add 4-methylpiperidine (5.7 g, 6.6 mL, 0.0575 mol) to the reaction mixture at room temperature. The addition of a slight excess (1.2 equivalents) of the amine ensures complete consumption of the limiting electrophile.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the reaction mixture to remove the solid potassium carbonate and any salts formed. Wash the solids with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Extraction:

    • Dissolve the resulting crude oil in dichloromethane (100 mL).

    • Transfer the DCM solution to a 500 mL separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any acidic byproducts, and then with brine (50 mL) to reduce the water content in the organic phase.

    • Separate the organic layer.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil or a low-melting solid.

  • Purification (Optional but Recommended):

    • For higher purity, the crude product can be purified by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

    • Alternatively, for larger scales, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may be more practical.

  • Characterization:

    • The identity and purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.[8]

Process Safety and Risk Mitigation

Handling the reagents involved in this synthesis requires adherence to strict safety protocols.

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene: This compound is a skin and eye irritant and may cause respiratory irritation.[9] Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and safety glasses.[9]

  • 4-Methylpiperidine: This is a flammable and corrosive liquid. Keep away from ignition sources and handle with care to avoid skin and eye contact.

  • Potassium Carbonate: While generally considered low hazard, it can cause irritation upon contact with skin or eyes.

  • Acetonitrile and Dichloromethane: These are flammable and volatile organic solvents. Use in a fume hood and away from open flames.

In case of accidental exposure, it is crucial to have immediate access to safety showers and eyewash stations.[10] Contaminated clothing should be removed and washed before reuse.[11][12] Always consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13]

Analytical Quality Control

To ensure the desired product has been synthesized to the required purity, the following analytical methods are recommended:

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the final product. A C18 reverse-phase column with a water/acetonitrile mobile phase gradient is a suitable starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product. The spectra should be consistent with the expected structure of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the product, further confirming its identity.

Conclusion

The protocol described in these application notes provides a reliable and scalable method for the laboratory synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. The use of a well-established SNAr reaction ensures high yields and a straightforward work-up procedure. By understanding the underlying reaction mechanism and adhering to the outlined safety precautions, researchers can confidently produce this valuable intermediate for their drug discovery and development programs.

References

  • Vertex AI Search. (2024, February 4).
  • CymitQuimica. (2023, June 9). 3-Fluoro-5-(trifluoromethyl)nitrobenzene.
  • Thermo Fisher Scientific. (2025, December 18).
  • Tokyo Chemical Industry. (2025, January 31).
  • National Center for Biotechnology Information. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. PMC.
  • Diva-Portal.org. (n.d.). Study of nucleophilic aromatic substitution with diaryliodonium salts.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of highly substituted piperidine 9.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis.
  • Tokyo Chemical Industry. (2025, January 31).
  • YouTube. (2024, October 12).
  • ResearchGate. (n.d.). Synthesis of 4‐methyl‐4‐phenylpiperidine.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • BLDpharm. (n.d.). 392237-31-9|4-Methyl-1-(2-nitro-4-(trifluoromethyl)phenyl)piperidine.
  • PrepChem.com. (n.d.). Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2020, December 29).
  • NextSDS. (n.d.). 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE.
  • PubMed. (2024, October 1).
  • RSC Publishing. (n.d.). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)
  • Ambeed, Inc. (n.d.). 4-(4-(Trifluoromethyl)phenyl)piperidine hydrochloride | 574008-73-4.
  • ResearchGate. (n.d.). Asymmetric Synthesis of (Trifluoromethyl)piperidines: Preparation of Highly Enantioenriched α′-(Trifluoromethyl)pipecolic Acids | Request PDF.
  • Google Patents. (2019, September 6). WO2019165981 - METHODS FOR SYNTHESIZING (R)-3-PHENYLPIPERIDINE OR/AND (S)
  • NextSDS. (n.d.). 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE.
  • MDPI. (2022, November 7). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one.
  • Google Patents. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for optimizing the synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for optimizing the synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you troubleshoot and enhance your reaction yields. The synthesis is a classic Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry. Understanding the nuances of this mechanism is paramount to achieving high efficiency and purity.

The reaction involves the displacement of a leaving group (typically a halide) from an electron-deficient aromatic ring by the secondary amine, 4-methylpiperidine. The aromatic ring is highly activated by two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) ortho to the reaction site and a trifluoromethyl group (-CF₃) in the para position.[1][2] These groups are essential for stabilizing the key reaction intermediate, thereby facilitating the substitution.[3][4]

Reaction Pathway and Mechanism

The synthesis proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial nucleophilic attack on the carbon bearing the leaving group, which forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The presence of the ortho-nitro and para-trifluoromethyl groups is critical as they delocalize the negative charge of this intermediate, lowering the activation energy and accelerating the reaction.[6][7]

Caption: The addition-elimination mechanism of the SNAr reaction.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is low, with significant unreacted aryl halide remaining. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge and can typically be traced back to one of four key parameters: the leaving group, reaction temperature, solvent choice, or acid neutralization.

  • Leaving Group Ability: In SNAr reactions, the typical leaving group reactivity order is F > Cl > Br > I.[8] This is contrary to SN2 reactions. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and susceptible to nucleophilic attack.[8] If you are using 1-chloro-2-nitro-4-(trifluoromethyl)benzene, switching to the fluoro-analogue, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, is the single most effective change you can make to increase the reaction rate and yield.[9]

  • Reaction Temperature: These reactions often require thermal energy to overcome the activation barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50 °C, 80 °C, or even 120 °C) is recommended.[8] Monitor the reaction by TLC or LC-MS to track the consumption of starting material and check for any thermal degradation.

  • Solvent Choice: Polar aprotic solvents such as DMSO, DMF, or NMP are the standard for SNAr reactions.[10][11][12] They effectively solvate the counter-ion of the base but do not strongly hydrogen-bond with the amine nucleophile, preserving its reactivity.[10][13] Protic solvents like alcohols or water can solvate and deactivate the nucleophile, significantly slowing the reaction.[10]

  • Acid Scavenging: The reaction generates one equivalent of acid (HF or HCl). This acid will protonate the 4-methylpiperidine nucleophile, rendering it inactive. To drive the reaction to completion, this acid must be neutralized. You can either use an excess of 4-methylpiperidine (2.2 equivalents or more) or, more efficiently, add an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

Q2: My TLC analysis shows the formation of multiple unidentified spots, indicating side products. How can I improve the reaction's selectivity?

A2: Side product formation often points to issues with temperature control or atmospheric conditions.

  • Temperature Control: While higher temperatures increase the reaction rate, excessive heat can lead to decomposition of the starting materials or the desired product. The nitro group, in particular, can participate in undesired side reactions at very high temperatures. Determine the minimum temperature required for a reasonable reaction time (e.g., completion within 8-16 hours) and maintain it consistently.

  • Inert Atmosphere: While not always strictly necessary for SNAr, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice. It prevents potential side reactions involving oxygen, especially if the reaction is run at elevated temperatures for extended periods.

  • Vicarious Nucleophilic Substitution (VNS): Although less common than halide displacement, nucleophiles can sometimes attack C-H positions that are activated by the nitro group.[14] This is typically favored by very strong bases and specific nucleophiles. Ensuring you are using a moderate base (like K₂CO₃) and not an exceptionally strong one (like NaH or t-BuOK, unless specifically required) will minimize this possibility.

Q3: How does the choice of base impact the reaction, and which one is recommended?

A3: The base plays the crucial role of an acid scavenger. The choice of base can significantly affect reaction rate and ease of work-up.

  • Using Excess Amine: Using 4-methylpiperidine as both the nucleophile and the base is the simplest approach. However, it requires a larger excess of the amine, which can complicate purification.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent choices. They are inexpensive, non-nucleophilic, and easily removed during aqueous work-up. Potassium carbonate is a reliable standard. Cesium carbonate is more soluble in organic solvents and more basic, which can sometimes accelerate sluggish reactions.

  • Organic Amines (Triethylamine, DIPEA): Non-nucleophilic tertiary amines can also be used. They are soluble in the reaction medium but can be more difficult to remove completely during purification than inorganic bases.

Recommendation: Start with 1.2 equivalents of 4-methylpiperidine and 2.0 equivalents of powdered, anhydrous K₂CO₃. This combination is robust, cost-effective, and generally leads to clean reactions and straightforward purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

A1: The optimal aryl halide is 1-fluoro-2-nitro-4-(trifluoromethyl)benzene . The carbon-fluorine bond is highly polarized, making the carbon center exceptionally electrophilic and accelerating the rate-determining nucleophilic attack.[8]

Leaving Group (X)Relative RateRationale
-F HighMaximizes electrophilicity of the aromatic carbon, accelerating the rate-determining addition step.[8]
-Cl ModerateA viable but significantly slower alternative to the fluoro compound.[8]

Q2: Which solvent system is best for this SNAr reaction?

A2: A polar aprotic solvent is essential. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are the most common and effective choices.

SolventBoiling PointKey Characteristics
DMSO 189 °CExcellent solvating power, high boiling point allows for a wide temperature range. Can be difficult to remove under vacuum.
DMF 153 °CGood solvent, easier to remove than DMSO. Can decompose at high temperatures to generate dimethylamine.
Acetonitrile 82 °CLower boiling point limits the reaction temperature but is very easy to remove. Suitable for highly reactive systems.
THF 66 °CLess polar and generally less effective for SNAr unless a phase-transfer catalyst is used.

Q3: How can I effectively monitor the reaction's progress?

A3: The most straightforward method is Thin Layer Chromatography (TLC) . Use a solvent system that gives good separation between your aryl halide starting material and the more polar product (e.g., 20-30% Ethyl Acetate in Hexanes). The consumption of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction progress. For more quantitative analysis, LC-MS is ideal as it confirms the mass of the product being formed.

Q4: Can you provide a standard, optimized experimental protocol?

A4: Certainly. This protocol assumes the use of the preferred fluoro starting material.

Optimized Protocol for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.). Seal the flask and place it under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add anhydrous DMSO (or DMF) via syringe to dissolve the reagents (aim for a concentration of ~0.5 M with respect to the limiting reagent). Add 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 eq.). Begin stirring. Add 4-methylpiperidine (1.2 eq.) dropwise to the stirring mixture.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C using an oil bath. Monitor the reaction progress every 1-2 hours using TLC or LC-MS until the starting aryl halide is fully consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove the solvent and residual base.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product.

Caption: A logical workflow for troubleshooting low yield in the SNAr reaction.
References
  • Acevedo, O., & Jorgensen, W. L. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • Otsuka, M., Endo, K., & Shibata, T. (2009). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes. Chemical Communications. [Link]

  • Nucleophilic Aromatic Substitution Reactions in Dipolar Aprotic Solvents: The Remarkable Effect of Trifluoromethyl Group on the Reactivity of Nitrophenyl Ethers with Nucleophiles. (n.d.).
  • Jasiński, M., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4826. [Link]

  • Ali, M., et al. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Otsuka, M., Endo, K., & Shibata, T. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru g -arene complexesw. Chemical Communications. [Link]

  • Catalysed SNAr reactions. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Otsuka, M., Endo, K., & Shibata, T. (2010). Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru eta6-arene complexes. Semantic Scholar. [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Scholarship@Miami. [Link]

  • Advanced SNAr Reaction Guide. (n.d.). Scribd. [Link]

  • Lee, C., & Singleton, D. A. (2019). Concerted nucleophilic aromatic substitutions. Harvard DASH. [Link]

  • Bernasconi, C. F., & de Rossi, R. H. (1976). Changing views on the mechanism of base catalysis in nucleophilic aromatic substitution. Kinetics of reactions of nitroaryl ethers with piperidine and with n-butylamine in aqueous dioxane. Journal of the American Chemical Society, 98(23), 7251-7257. [Link]

  • Catalysis of SnAr Reactions by Nucleophilic Molecules in Aprotic Nonpolar Media. Evidence of the Closed Structure of Associates of Primary and Secondary Amines and the Unavailability of Their Reactivity. (2025). ResearchGate. [Link]

  • Crampton, M. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]

  • Crampton, M. R., et al. (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. SciSpace. [Link]

  • Ismayilova, K., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(45), 13477-13485. [Link]

  • Crampton, M. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. PubMed. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. (n.d.). OrgoSolver. [Link]

  • Synthesis of 4‐methyl‐4‐phenylpiperidine. (n.d.). ResearchGate. [Link]

  • Jasiński, M., & Mąkosza, M. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192-197. [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. (2001).
  • NUCLEOPHILIC AROMATIC SUBSTITUTION. (2025). PHARMD GURU. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (2017). YouTube. [Link]

  • 16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. [Link]

  • Zemtsov, A. A., et al. (2020). Synthesis of tetrafluorinated piperidines from nitrones via a visible-light-promoted annelation reaction. Beilstein Journal of Organic Chemistry, 16, 3178-3184. [Link]

  • Synthesis of 4-Phenyl-4-(4-trifluoromethylphenoxy)piperidine. (n.d.). PrepChem.com. [Link]

  • The SNAr reaction of 4‐trifluoromethyl‐2‐nitro‐1‐fluorobenzene (1) with.... (n.d.). ResearchGate. [Link]

  • 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE. (n.d.). NextSDS. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (n.d.). Redalyc. [Link]

  • 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE. (n.d.). NextSDS. [Link]

  • Patel, R., et al. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Molbank, 2022(4), M1483. [Link]

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Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the formulation hurdles associated with highly lipophilic, "brick dust" molecules.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the formulation hurdles associated with highly lipophilic, "brick dust" molecules.

The compound 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine presents extreme solubility challenges in aqueous media. To successfully formulate this compound for biological assays, we must first understand the physicochemical causality behind its insolubility, and then apply targeted, self-validating formulation strategies.

Physicochemical Root Cause Analysis

Why is this specific molecule so difficult to dissolve in aqueous buffers?

  • Extreme Lipophilicity: The trifluoromethyl ( −CF3​ ) group and the methyl-substituted piperidine ring create a massive hydrophobic surface area. Water molecules cannot form favorable hydrogen bonds with these moieties, leading to a high entropic penalty for solvation [3].

  • Electronic Deactivation of the Amine: Typically, piperidine derivatives are basic and can be solubilized by lowering the pH to form a hydrophilic salt. However, in this molecule, the piperidine nitrogen is directly conjugated to a phenyl ring bearing strongly electron-withdrawing groups (ortho-nitro and para-trifluoromethyl). These groups pull electron density away from the nitrogen via inductive and resonance effects, drastically lowering its pKa. Consequently, the molecule remains un-ionized and neutral even at highly acidic pH levels, rendering traditional pH-adjustment strategies useless.

Formulation Strategies & Methodologies

To select the correct solubilization pathway, you must align your formulation strategy with the biological constraints of your downstream application.

DecisionTree API 4-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl]piperidine InVitro In Vitro Assays (Cellular/Biochemical) API->InVitro InVivo In Vivo Studies (Pharmacokinetics/Efficacy) API->InVivo DMSO DMSO Co-solvent (Max 0.1% - 0.5% final) InVitro->DMSO Low Conc. (<10 µM) HPBCD HP-β-CD Complexation (10-20% w/v in buffer) InVitro->HPBCD High Conc. (>10 µM) Lipid Lipid Nanoemulsion (e.g., SMEDDS) InVivo->Lipid Oral (PO) Dosing Surfactant Surfactant Blend (e.g., 5% DMSO, 5% Tween 80) InVivo->Surfactant IV / IP Dosing

Decision tree for selecting a solubilization strategy based on assay type.

Protocol 1: The "Step-Down" Co-Solvent Method (For In Vitro Assays)

For in vitro assays, researchers often default to Dimethyl Sulfoxide (DMSO). However, diluting a concentrated DMSO stock directly into aqueous cell culture media often results in rapid solvent depletion and subsequent precipitation (nucleation) of the API. Furthermore, DMSO concentrations exceeding 0.1% - 0.5% can induce cellular toxicity and confound assay results [1].

Self-Validating Methodology:

  • Primary Stock: Prepare a 10 mM stock of the compound in 100% molecular-grade DMSO.

  • Thermal Equilibration: Warm the target cell culture media to 37°C.

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 into a transitional co-solvent mixture (e.g., 50% DMSO / 50% Tween-80) to create a 1 mM working stock. This prevents kinetic trapping.

  • Final Injection: Slowly inject the 1 mM working stock into the vigorously vortexed 37°C media to reach the final concentration (e.g., 10 µM).

  • Validation Step: Always analyze the final media under a phase-contrast microscope (40x) or via Dynamic Light Scattering (DLS) to ensure no micro-crystals have formed prior to applying it to cells.

Protocol 2: Host-Guest Complexation (For In Vivo & High-Concentration Assays)

When co-solvents fail or exceed toxicity limits, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the gold standard [2]. HP-β-CD features a hydrophilic exterior and a hydrophobic cavity. The lipophilic trifluoromethyl-phenyl moiety of our compound inserts into this cavity, shielding it from water and thermodynamically driving dissolution without altering the molecule's chemical structure.

Protocol Step1 Weigh API & HP-β-CD (1:5 Molar Ratio) Step2 Dissolve in Ethanol/Water Co-solvent Step1->Step2 Step3 Solvent Evaporation (Rotary Evaporator) Step2->Step3 Step4 Reconstitute in Aqueous Buffer (pH 7.4) Step3->Step4 Step5 Filter (0.22 µm) & Quantify by HPLC Step4->Step5

Step-by-step workflow for HP-β-CD inclusion complexation via solvent evaporation.

Self-Validating Methodology:

  • Molar Ratio Calculation: Weigh the API and HP-β-CD at a 1:5 molar ratio to ensure an excess of host molecules.

  • Co-Dissolution: Dissolve both powders in a volatile co-solvent system (e.g., 50:50 Ethanol:Dichloromethane) where both are fully soluble.

  • Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at 40°C until a dry, amorphous solid dispersion film is formed.

  • Reconstitution: Add the target aqueous buffer (e.g., PBS, pH 7.4) to the film and sonicate for 15 minutes.

  • Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Quantify the exact concentration of the dissolved API in the filtrate using HPLC-UV against a standard curve. Do not assume 100% recovery.

Quantitative Excipient Guidelines

To maintain scientific integrity and biological relevance, adhere strictly to the maximum allowable excipient concentrations outlined below [1][2][3].

Table 1: Co-Solvent and Surfactant Tolerance Limits in Biological Assays

ExcipientMax In Vitro Concentration (v/v)Max In Vivo Concentration (v/v)Primary Solubilization Mechanism
DMSO 0.1% - 0.5%5% - 10%Disrupts crystal lattice, solvates lipophilic moieties
Ethanol 0.1% - 0.5%10%Co-solvent, reduces dielectric constant of water
Tween-80 0.01% - 0.1%5% - 10%Micellar encapsulation of hydrophobic domains
HP-β-CD 1% - 5% (w/v)20% - 30% (w/v)Thermodynamic host-guest inclusion complexation
Frequently Asked Questions (FAQs)

Q: I tried lowering the pH of my aqueous buffer to 2.0 to protonate the piperidine ring, but the compound still won't dissolve. Why? A: As detailed in our root cause analysis, the piperidine nitrogen in this specific molecule is electronically deactivated by the ortho-nitro and para-trifluoromethyl groups. This massive electron withdrawal prevents the nitrogen from accepting a proton. Salt formation is thermodynamically unfavorable here; you must rely on lipophilic solubilization strategies (like cyclodextrins or lipid emulsions) rather than pH adjustment.

Q: My compound dissolves perfectly in 100% DMSO, but the moment I add it to my assay buffer, it turns cloudy. How do I fix this? A: You are experiencing "solvent crash-out." When the DMSO stock mixes with water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the highly lipophilic API can disperse. The API is left stranded in a highly aqueous micro-environment, causing it to nucleate and precipitate. To fix this, either use the "Step-Down" dilution protocol described in Protocol 1, or switch to an HP-β-CD formulation which physically shields the hydrophobic surfaces of the molecule.

Q: Can I use Tween-80 for my cell-based assays instead of DMSO? A: Tween-80 can be used, but with extreme caution. While it forms micelles that encapsulate lipophilic drugs, Tween-80 can disrupt lipid bilayers in cell membranes. For in vitro cell assays, restrict Tween-80 to ≤0.01% - 0.1% (v/v). For higher concentrations, HP-β-CD is significantly more cytocompatible and will not lyse your cells [2].

References
  • Source: ku.
  • Source: mdpi.
  • Source: mdpi.
Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield or purity issues during the formation of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield or purity issues during the formation of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine.

This molecule is synthesized via a Nucleophilic Aromatic Substitution (S_NAr) between 4-methylpiperidine and an activated aryl halide, typically 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. While the highly electron-withdrawing nitro and trifluoromethyl groups facilitate rapid substitution, they also make the substrate highly susceptible to parasitic side reactions if reaction parameters are not strictly controlled.

Section 1: Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity corresponding to a dimethylamine adduct. I am not using dimethylamine. Where is this coming from? Root Cause: This is a classic solvent degradation issue. If you are conducting the reaction in N,N-dimethylformamide (DMF) at elevated temperatures (>60°C) with a base, trace moisture will trigger the hydrolysis of DMF[1]. This hydrolysis releases dimethylamine in situ[2]. Because dimethylamine is a highly reactive, unhindered secondary amine, it rapidly outcompetes 4-methylpiperidine for the electrophile, forming N,N-dimethyl-2-nitro-4-(trifluoromethyl)aniline. Solution: The fluoro-arene is highly activated; this specific S_NAr does not require excessive heat and can proceed efficiently at room temperature. If heating is absolutely necessary, switch your solvent to acetonitrile (MeCN) or tetrahydrofuran (THF), which do not degrade into nucleophilic species.

Q2: I am recovering a significant amount of 2-nitro-4-(trifluoromethyl)phenol. How do I prevent this hydrolysis? Root Cause: The formation of the phenol indicates that hydroxide (OH⁻) is acting as the nucleophile instead of your amine. This occurs when water is introduced into the system, either through wet hygroscopic solvents (like DMSO or DMF) or through wet inorganic bases (like K₂CO₃). Solution: Implement a self-validating anhydrous protocol. Use molecular sieves in your solvents prior to use. Alternatively, switch from an inorganic base to a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA), which is easier to keep anhydrous and maintains homogeneity in the reaction mixture.

Q3: My reaction stalls at 60% conversion when using 1-chloro-2-nitro-4-(trifluoromethyl)benzene. Should I increase the temperature? Root Cause: The chloro-analogue is significantly less reactive than the fluoro-analogue in S_NAr reactions[3]. In an S_NAr mechanism, the rate-determining step is the initial attack of the nucleophile to form the negatively charged Meisenheimer complex. Fluorine is far more electronegative than chlorine, meaning it stabilizes this transition state much more effectively, leading to faster reaction rates. Solution: Do not simply increase the temperature in DMF, as this will trigger the dimethylamine side reaction mentioned in Q1. Instead, switch your starting material to 1-fluoro-2-nitro-4-(trifluoromethyl)benzene. If you are forced to use the chloro-analogue due to supply constraints, change your solvent to N-Methyl-2-pyrrolidone (NMP) and heat to 80°C under strictly anhydrous conditions.

Section 2: Mechanistic Pathway & Side Product Formation

The following diagram illustrates the causality behind the experimental choices, mapping the desired S_NAr pathway against the competing side reactions caused by poor solvent and moisture control.

SNAr_Optimization SM 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (Activated Electrophile) Product 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (Desired Product) SM->Product + 4-Methylpiperidine (S_NAr) Phenol 2-Nitro-4-(trifluoromethyl)phenol (Hydrolysis Side Product) SM->Phenol Nucleophilic OH- attack DMAPhenol N,N-Dimethyl-2-nitro-4-(trifluoromethyl)aniline (DMA Adduct Side Product) SM->DMAPhenol Competing S_NAr Amine 4-Methylpiperidine (Nucleophile) H2O Trace H2O + Base H2O->Phenol DMF DMF Solvent + Heat DMA Dimethylamine (In situ generation) DMF->DMA Hydrolysis DMA->DMAPhenol

S_NAr pathways showing desired product formation vs. common parasitic side reactions.

Section 3: Quantitative Data & Condition Optimization

The following table summarizes the impact of solvent, base, and temperature on the product distribution. This data demonstrates why ambient temperature and anhydrous conditions are critical for this specific substrate.

SolventBaseTemperatureMain Side ProductConversionIsolated Yield
DMF (Wet)K₂CO₃80°CPhenol (Hydrolysis)>95%<40%
DMF (Dry)K₂CO₃80°CDimethylamine Adduct>95%55%
DMF (Dry)K₂CO₃25°CNone (Trace Phenol)>95%85%
MeCN (Dry)DIPEA25°CNone>98%92%
DMSO (Dry)DIPEA60°CNone>98%88%

(Note: 1-fluoro-2-nitro-4-(trifluoromethyl)benzene was used as the electrophile in all entries.)

Section 4: Optimized Experimental Protocol

This protocol is designed as a self-validating system. By utilizing anhydrous MeCN and DIPEA, we eliminate the risk of both DMF hydrolysis and moisture-driven phenol formation, ensuring high fidelity in the S_NAr step.

Materials Required:

  • 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv)

  • 4-Methylpiperidine (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (Stored over 3Å molecular sieves)

Step-by-Step Methodology:

  • Preparation of the Electrophile Solution: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 1-fluoro-2-nitro-4-(trifluoromethyl)benzene (1.0 equiv) in anhydrous MeCN to achieve a 0.2 M concentration.

  • Base Addition: Add DIPEA (1.5 equiv) to the stirring solution via syringe. The use of an organic base ensures complete homogeneity and avoids the hygroscopic nature of alkali carbonates.

  • Nucleophile Introduction: Place the flask in a room temperature water bath (to act as a heat sink for any mild exotherm). Slowly add 4-methylpiperidine (1.1 equiv) dropwise over 5 minutes.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature (20-25°C). Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS. Because the fluoro-arene is highly activated, the reaction typically reaches >95% conversion within 1.5 to 2 hours.

  • Quenching and Workup: Once complete, quench the reaction by adding distilled water (equal to the reaction volume). Transfer to a separatory funnel and extract with Ethyl Acetate (3 x half-volumes).

  • Washing: Wash the combined organic layers with 0.1 M HCl (to remove excess amine and DIPEA), followed by saturated aqueous NaHCO₃, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) if necessary. The crude purity using this optimized method is typically >90%.

Section 5: References
  • Synthesis, Theoretical studies, and Effect on the Photosynthetic Electron Transport of Trifluoromethyl Arylamides Source: Pest Management Science (via ufv.br) URL:

  • 1-Chloro-2-nitro-4-(trifluoromethyl)benzene Properties and Reactivity Source: CymitQuimica URL:3[3]

  • In situ DMF hydrolysis in Palladium-Catalyzed Systems Source: ResearchGate (Zhengwang Chen) URL:1[1]

  • Development of a Micellar-Promoted Heck Reaction for the Synthesis of DNA-Encoded Libraries Source: Bioconjugate Chemistry (ACS Publications) URL:2[2]

Sources

Optimization

Technical Support Center: Advanced Strategies for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine Functionalization

Welcome to our specialized technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our specialized technical guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the chemical modification of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. The unique substitution pattern of this molecule presents significant steric and electronic challenges. This guide is designed to help you navigate these complexities and achieve your synthetic goals.

Understanding the Core Challenge: Steric and Electronic Hurdles

The primary difficulty in functionalizing this molecule arises from a combination of severe steric hindrance and potent electronic effects. The ortho-nitro group and the bulky 4-methylpiperidine substituent heavily crowd the aromatic ring, impeding access for reagents and catalysts. Concurrently, the strong electron-withdrawing properties of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups significantly influence the reactivity of the aromatic system.[1][2]

Diagram 1: Key Structural Challenges

G cluster_molecule 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine cluster_hindrance Sources of Steric Hindrance cluster_electronics Key Electronic Effects mol steric1 Ortho-Nitro Group: Blocks access to adjacent C-H bond (position 3) and hinders catalyst approach. steric1->mol steric2 Bulky Piperidine Ring: Shields the other ortho-position (position 6) and restricts rotation of the C-N bond. steric2->mol effect1 Nitro Group (-NO₂): Strong electron-withdrawing group. Activates ring for Nucleophilic Aromatic Substitution (SNAr). effect1->mol effect2 Trifluoromethyl Group (-CF₃): Strong electron-withdrawing group. Enhances SNAr activation and metabolic stability. effect2->mol

Caption: Major steric and electronic factors impacting reactivity.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary difficulties when attempting to functionalize the aromatic ring of this molecule?

A: You will face two main obstacles:

  • Extreme Steric Hindrance: The ortho-nitro group and the large piperidine ring create a crowded environment around the aromatic C-H bonds, making it difficult for reagents and catalysts to access these sites. This is particularly true for transition metal-catalyzed cross-coupling reactions.[3][4]

  • Electronic Deactivation: The two powerful electron-withdrawing groups (-NO₂ and -CF₃) reduce the electron density of the aromatic ring.[1][2] This makes conventional electrophilic aromatic substitution (EAS) extremely difficult, as EAS reactions require an electron-rich ring.[5] Conversely, this electronic deficiency makes the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[6][7]

Q2: Which is more feasible: functionalizing the aromatic ring or the piperidine ring?

A: Both present distinct challenges. Functionalizing the aromatic ring is often desired for modifying electronic or pharmacological properties. While hindered, pathways like SNAr or specialized cross-couplings are possible. Functionalizing the piperidine ring's C-H bonds is challenging due to their general inertness and the presence of multiple, similar C-H bonds, leading to issues with regioselectivity.[8] However, modern C-H activation techniques can provide solutions, often requiring specific directing groups to achieve site-selectivity.[9]

Q3: Can the nitro group be used as a synthetic handle?

A: Absolutely. The nitro group is highly versatile. It can be:

  • Reduced to an amine (-NH₂): This transformation is fundamental. It completely alters the electronic properties of the ring, converting the substituent from strongly electron-withdrawing to strongly electron-donating.[10] The resulting aniline is a valuable precursor for a wide range of subsequent reactions, including diazotization or as a nucleophile in coupling reactions.

  • Used as a leaving group: In some SNAr reactions, the nitro group itself can be displaced by a strong nucleophile, particularly when activated by other electron-withdrawing groups.[11][12]

Q4: What general strategies should I consider for introducing a new C-C or C-N bond to the aromatic ring?

A: Given the substrate's nature, you should prioritize the following advanced methods over classical approaches:

  • Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki): This is feasible but requires carefully optimized conditions, specifically catalysts designed for sterically demanding substrates.[13][14]

  • Nucleophilic Aromatic Substitution (SNAr): If you can introduce a leaving group (like a halogen) at position 3, 5, or 6, or if conditions are harsh enough to displace the nitro group, SNAr is a powerful option due to the ring's electron-poor nature.[6][7]

  • Directed ortho-Metalation (DoM): This strategy uses a directing group to selectively deprotonate an adjacent C-H bond with a strong base (like n-BuLi), creating a nucleophilic aryllithium species that can react with various electrophiles.[15][16] While the existing groups are not classical DoM groups, derivatization could enable this pathway.

Part 2: Troubleshooting Guides for Common Experimental Issues

Scenario 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions

Problem: "I am attempting a Buchwald-Hartwig amination (or Suzuki coupling) to add a substituent at an open position on the aromatic ring (e.g., from a halogenated precursor), but my yield is negligible. I see mostly starting material decomposition or the formation of palladium black."

Analysis: This is a classic symptom of catalyst deactivation or failure of a key catalytic step (oxidative addition or reductive elimination) due to steric hindrance. The bulky substituents prevent the catalyst from effectively coordinating and reacting with the aromatic ring. Standard Pd catalysts (e.g., those using simple phosphine ligands) are often ineffective for such hindered substrates.[17][18]

Troubleshooting Workflow & Solutions

Diagram 2: Troubleshooting Failed Cross-Coupling

G start Low/No Yield in Cross-Coupling q1 Are you using a catalyst system for hindered substrates? start->q1 sol1 ACTION: Screen Bulky Ligands - Biarylphosphines (SPhos, XPhos, BrettPhos) - N-Heterocyclic Carbenes (NHCs) like IPr*OMe - Use modern, air-stable pre-catalysts (G4, G5) q1->sol1 No q2 Have you optimized the base and solvent? q1->q2 Yes sol1->q2 sol2 ACTION: Screen Conditions - Base: NaOtBu, K3PO4, LHMDS - Solvent: Dioxane, Toluene, DME - Temperature: Increase incrementally (e.g., 80°C -> 110°C) q2->sol2 No q3 Is the reaction still failing? q2->q3 Yes sol2->q3 alt1 CONSIDER ALTERNATIVE STRATEGY 1: Nucleophilic Aromatic Substitution (SNAr) (Requires a good leaving group) q3->alt1 Yes alt2 CONSIDER ALTERNATIVE STRATEGY 2: Directed ortho-Metalation (DoM) (May require substrate modification) q3->alt2 Yes

Caption: Decision workflow for overcoming failed cross-coupling reactions.

1. Re-evaluate Your Catalyst System:

  • Ligand Choice is Critical: For sterically congested systems, the ligand's role is to create a bulky, electron-rich, and reactive palladium center that can overcome the high activation barriers. Standard ligands like PPh₃ are inadequate. You must use ligands specifically designed for challenging couplings.[14]

  • Recommended Ligand Classes:

    • Bulky Biarylphosphine Ligands: These are the gold standard. Ligands developed by the Buchwald group (e.g., SPhos, XPhos, RuPhos, BrettPhos) are highly effective.[13][19]

    • N-Heterocyclic Carbene (NHC) Ligands: Bulky NHC ligands such as IPr*OMe have shown excellent activity in the amination of hindered aryl halides.[20]

    • Specialized P,N-Ligands: Novel phosphine-based ligands, such as those derived from carbazole, have been developed specifically for hindered aminations and can offer superior performance.[3][4]

Ligand Class Examples Key Advantage for Hindered Substrates Reference
BiarylphosphinesSPhos, XPhos, BrettPhosPromotes reductive elimination from sterically crowded intermediates.[13],[19]
N-Heterocyclic Carbenes (NHCs)IPr*OMeStrong σ-donors that form stable, highly active catalysts.[20]
Carbazolyl-based P,N-LigandsL4 (Kwong)Flexible coordination and flattened structure enhance catalyst longevity.[3]

2. Systematically Optimize Reaction Conditions:

  • Base Selection: The base is not just a proton scavenger; it participates in the catalytic cycle. Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common starting point, but lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can sometimes provide better results.[17][20]

  • Solvent Choice: Anhydrous, non-protic solvents are essential. Toluene and 1,4-dioxane are the most common and effective solvents for these reactions.[18]

  • Temperature: Hindered couplings often require higher temperatures (100-120 °C) to overcome activation barriers. Ensure your setup is under a completely inert atmosphere (Argon or Nitrogen), as oxygen can rapidly deactivate the palladium catalyst.[17]

3. General Protocol for Catalyst/Ligand Screening:

  • Setup: In a glovebox, add the aryl halide (1.0 equiv), amine/boronic acid (1.2-1.5 equiv), and base (1.5-2.0 equiv) to separate vials.

  • Catalyst Preparation: In separate vials, prepare solutions of the palladium precatalyst (e.g., Pd₂(dba)₃ or a G4-precatalyst, 1-2 mol %) and the desired ligand (2-4 mol %).

  • Reaction: Add anhydrous, degassed solvent (e.g., toluene) to each reaction vial, followed by the catalyst/ligand solution.

  • Heating & Monitoring: Seal the vials and place them in a heating block set to the desired temperature (e.g., 100 °C). Monitor the reaction progress at set time points (e.g., 2h, 6h, 24h) using LC-MS or GC-MS.

  • Analysis: Compare the conversion to product across the different conditions to identify the optimal ligand and base combination.

Scenario 2: Attempting C-H Functionalization of the Piperidine Ring

Problem: "I want to introduce a substituent at the C2 or C4 position of the piperidine ring using direct C-H activation, but the reaction is unselective or does not proceed."

Analysis: The C-H bonds on a saturated ring like piperidine are generally unreactive. Furthermore, the C2/C6 positions are electronically distinct from the C3/C5 and C4 positions, but achieving selectivity is non-trivial.[8] The large N-aryl group will also sterically influence which C-H bonds are accessible to a catalyst.

Solutions and Strategies:

  • Employ a Directing Group Strategy: The most reliable way to achieve site-selectivity in C-H activation is by using a directing group (DG).[21]

    • Mechanism: A DG is a functional group that coordinates to the transition metal catalyst, bringing it into close proximity with a specific C-H bond and facilitating its cleavage.

    • Application: This would likely require a synthetic modification. One could, in principle, remove the 2-nitro-4-(trifluoromethyl)phenyl group, install a removable directing group (e.g., a picolinamide or similar N-chelating group) onto the piperidine nitrogen, perform the C-H functionalization, and then remove the DG and re-attach the original aryl group. This multi-step process, while complex, offers unparalleled control over regioselectivity.

  • Consider Catalyst-Controlled Functionalization: Recent advances have shown that the choice of catalyst and protecting group can dictate the site of C-H insertion without a traditional directing group. For example, specific rhodium catalysts have been used to selectively functionalize N-Boc-piperidine at the C2 or C4 position depending on the catalyst's structure.[8] This approach would require screening various rhodium or palladium C-H activation catalysts.

Scenario 3: Challenges with Nitro Group Reduction

Problem: "I am trying to reduce the -NO₂ group to an -NH₂ group using catalytic hydrogenation (H₂, Pd/C), but the reaction is slow, incomplete, or yields complex byproducts."

Analysis: While nitro group reduction is a standard transformation, sterically hindered nitro groups can be slow to react. Furthermore, other functional groups might interfere, or the catalyst could be poisoned.

Solutions and Troubleshooting:

  • Increase Catalyst Loading and Hydrogen Pressure: For hindered substrates, increasing the catalyst loading (from 5 mol% to 10-20 mol% of Pd/C) and hydrogen pressure can significantly accelerate the reaction.

  • Screen Alternative Reduction Methods: If catalytic hydrogenation is problematic, consider other robust chemical methods:

    • Metal/Acid Systems: Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl) is a classic, effective, and often overlooked method for nitro reduction that is tolerant of many functional groups.[22] Tin(II) chloride (SnCl₂) in HCl is another powerful option.

    • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or hydrazine in the presence of a catalyst (e.g., Pd/C) can be milder and sometimes more effective than using gaseous hydrogen.

    • Electrochemical Methods: Modern electrochemical approaches can offer high selectivity and compatibility with sensitive functional groups by precisely controlling the reduction potential.[23]

References

  • Nitro Group: Organic Chemistry Study Guide. Fiveable.
  • The nitro group directs electrophilic aromatic substitution to the... | Study Prep. Pearson+.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Palladium-Catalysed Amination of Hindered Aryl Halides with 9 H -Carbazole.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
  • Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. Organic Chemistry Portal.
  • Technical Support Center: Troubleshooting Guide for Buchwald-Hartwig Amin
  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC.
  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF.
  • Trifluoromethyl group. Wikipedia.
  • Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
  • Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts.
  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. PMC.
  • S-Trifluoromethyl Sulfoximine as a Directing Group in Ortho-Lithiation Reaction toward Structural Complexity.
  • Sulfur Vacancy-Promoted Highly Selective Electrosynthesis of Functionalized Aminoarenes via Transfer Hydrogenation of Nitroarenes with H2O over a Co3S4−x Nanosheet C
  • In electrophilic aromatic substitution reaction the class 12 chemistry JEE_Main. Vedantu.
  • Nucleophilic Aromatic Substitution of the Nitro-group. RSC Publishing.
  • Denitrative functionalization of nitroarenes | Request PDF.
  • Approaches to α-functionalization of piperidines by C H...
  • Help troubleshooting a Buchwald-Hartwig amin
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
  • Transformative reactions in nitroarene chemistry: C–N bond cleavage, skeletal editing, and N–O bond utiliz
  • Directed ortho metal
  • Directed Metal
  • Functionalization of Piperidine Derivatives for the Site‐Selective and Stereoselective Synthesis of Positional Analogues of Methylphenid
  • C–H Activation C
  • Traceless Directing Groups in Sustainable Metal-Catalyzed C–H Activ

Sources

Troubleshooting

Technical Support Center: Managing Light Sensitivity of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. This document provides in-depth troubleshoot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the compound's inherent light sensitivity. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reproducibility of your results.

The chemical structure of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, which includes a nitroaromatic group, is a primary determinant of its photoreactivity.[1] Exposure to light, particularly in the UV and visible spectra, can initiate degradation, leading to the formation of impurities and a decrease in the compound's potency.[2] This guide will delineate the best practices for handling and storage to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine powder and its solutions to prevent photodegradation?

A1: Proper storage is the first and most critical step in preventing photodegradation.

  • Solid Compound: The solid form of the compound should be stored in amber glass vials to block UV and visible light.[3] The container should be tightly sealed and kept in a dark, dry, and cool environment, preferably in a desiccator to protect from moisture.

  • Stock Solutions: Stock solutions, especially when prepared in solvents like DMSO or ethanol, are highly susceptible to light-induced degradation. It is imperative to aliquot the stock solution into smaller, single-use amber or foil-wrapped containers.[4] For short-term storage, -20°C is adequate, while -80°C is recommended for long-term preservation to minimize both light exposure and freeze-thaw cycles.

Q2: What are the tell-tale signs that my sample of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine may have been compromised by light exposure?

A2: Visual inspection is often not a reliable indicator of degradation. The most definitive evidence of photodegradation is a decline in the compound's expected biological activity or potency in your assays.[4] If you encounter inconsistent or diminished results, light-induced degradation should be a prime suspect. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) can provide concrete evidence by revealing a decrease in the peak corresponding to the parent compound and the emergence of new peaks from photoproducts.

Q3: How does standard laboratory lighting impact the stability of this compound during an experiment?

A3: Standard fluorescent laboratory lighting emits a broad spectrum of light, including wavelengths in the UV and visible regions that can trigger photodegradation.[2][4] It is highly advisable to conduct all manipulations of the compound and its solutions under subdued lighting conditions. This can be achieved by dimming the room lights, using red light, or working within a light-blocking enclosure. The duration of exposure to any direct light source should be minimized.

Q4: Can components of my cell culture media or experimental buffer contribute to the photodegradation of the compound?

A4: Yes, certain components commonly found in cell culture media, such as riboflavin, can act as photosensitizers.[4] These molecules can absorb light energy and transfer it to the compound, accelerating its degradation. To mitigate this, prepare media containing 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine immediately before use and protect it from light. If photodegradation remains a concern, consider using media with lower concentrations of known photosensitizers and always incubate your cell cultures in a dark incubator.

Troubleshooting Guide

This section addresses common issues encountered during experiments with 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine and provides actionable solutions.

Observed Problem Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results Degradation of the compound due to light exposure during storage or handling.1. Review and strictly adhere to the recommended storage and handling protocols. 2. Prepare fresh working solutions for each experiment from a new aliquot of the stock solution. 3. Use an internal standard in your assays to monitor for any unexpected variations.
Gradual loss of compound potency over time in a multi-day experiment Photodegradation of the compound in the experimental medium when exposed to light during incubation or observation.1. Use opaque or amber-colored multi-well plates for cell-based assays.[4] 2. Minimize the time plates are outside of a dark incubator, especially under a microscope. 3. If possible, perform media changes in a darkened room or under a protective cover.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS) Formation of photodegradation products.1. Protect all samples from light from the moment of preparation through to analysis. 2. Use amber autosampler vials or cover standard vials with aluminum foil. 3. Compare the chromatogram of a freshly prepared sample with one that has been intentionally exposed to light to identify potential degradation peaks.

Experimental Protocols

Protocol 1: Preparation of a Light-Sensitive Stock Solution

This protocol outlines the steps for preparing a stock solution of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine while minimizing light exposure.

  • Preparation: Conduct all steps in a room with dimmed lighting or under a red safety light.

  • Weighing: Accurately weigh the required amount of the solid compound in an amber glass vial.

  • Dissolution: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO).

  • Mixing: Gently vortex the vial until the compound is completely dissolved. Avoid vigorous shaking to minimize the introduction of air.

  • Aliquoting: Immediately aliquot the stock solution into single-use amber microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -80°C in a clearly labeled, dark storage box.

Protocol 2: Workflow for Handling a Light-Sensitive Compound

The following diagram illustrates the recommended workflow to maintain the integrity of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine throughout your experimental process.

G cluster_storage Storage cluster_prep Preparation (Subdued Light) cluster_experiment Experiment (Minimize Light Exposure) storage_solid Solid Compound (Amber Vial, Dark, Cool) weigh Weigh Solid storage_solid->weigh storage_stock Stock Solution (-80°C, Amber Aliquots) working_sol Prepare Working Solution (Fresh, Foil-Wrapped) storage_stock->working_sol dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot into Light-Protected Tubes dissolve->aliquot aliquot->storage_stock Store for Future Use assay Perform Assay (Opaque Plates) working_sol->assay incubation Incubate (Dark Incubator) assay->incubation analysis Analysis (Light-Protected Vials) incubation->analysis

Caption: Workflow for handling light-sensitive compounds.

Understanding the Mechanism of Photodegradation

The presence of the nitroaromatic moiety in 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is a key factor in its light sensitivity. Nitroaromatic compounds can absorb light energy, leading to the excitation of electrons.[1] This excited state can then undergo various chemical reactions, including hydrogen abstraction or rearrangement, resulting in the degradation of the parent molecule.[1][5] The degradation of nitroaromatic compounds can lead to the formation of various byproducts, such as nitrophenols and other related substances.[6]

The following diagram illustrates a simplified potential degradation pathway.

G Parent 4-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl]piperidine Excited Excited State Parent->Excited Light Absorption (UV/Visible) Products Degradation Products (e.g., Nitrophenols, etc.) Excited->Products Chemical Reactions

Caption: Simplified photodegradation pathway.

By understanding the principles outlined in this guide, researchers can significantly improve the reliability and accuracy of their experimental data when working with 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine.

References

  • Kharinoeva, T. A., Martynov, I. L., Osipov, E. V., Kotkovskii, G. E., & Chistyakov, A. A. (2022). Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. Proc. SPIE 12275, Counterterrorism, Crime Fighting, Forensics, and Surveillance Technologies VI, 1227504. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(6), 886-893. [Link]

  • Ayres, J. W., & Lindstrom, R. E. (2007). Light-Triggered Molecule-Scale Drug Dosing Devices. Journal of the American Chemical Society, 129(32), 9814–9815. [Link]

  • Tameem, M., Al-Kahtani, A. A., & Sherigara, B. S. (2016). Photostability and Photostabilization of Drugs and Drug Products. International Journal of Photoenergy, 2016, 1-13. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 716-721. [Link]

  • Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604. [Link]

  • Povilaitis, T., Juškevičiūtė, A., & Stankevičius, K. (2022). Facile Evaluation of Photolytic Efficiency of Light-Sensitive Protecting Compounds. International Journal of Molecular Sciences, 23(22), 14238. [Link]

  • ResearchGate. (n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. ResearchGate. [Link]

  • Pharmaguideline. (2015). Protection of Light Sensitive Products. Pharmaguideline. [Link]

  • University of Rochester. (n.d.). How to Store Reagents. University of Rochester Chemistry Department. [Link]

  • Monti, D., Chetoni, P., & Burgalassi, S. (2018). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Polymers, 10(11), 1216. [Link]

  • Rogers, D., & Rumore, M. M. (2012). Light-Sensitive Injectable Prescription Drugs. Hospital Pharmacy, 47(3), 204–215. [Link]

  • University of Texas at Dallas. (n.d.). STANDARD OPERATING PROCEDURE FOR HANDLING STORAGE AND DISPOSAL FOR TIME SENSITIVE CHEMICALS. University of Texas at Dallas. [Link]

  • Newberry, R. W., & Raines, R. T. (2017). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Central Science, 3(7), 660–670. [Link]

  • ResearchGate. (n.d.). Degradation pathways for 4-nitrotoluene. ResearchGate. [Link]

  • Eawag. (2008). Nitrophenol Family Degradation Pathway (an/aerobic). Eawag-BBD. [Link]

  • Khreit, O. I., Grant, M. H., Zhang, T., Henderson, C., Watson, D. G., & Sutcliffe, O. B. (2013). Elucidation of the Phase I and Phase II Metabolic Pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in Rat Liver Hepatocytes Using LC-MS and LC-MS². Journal of Pharmaceutical and Biomedical Analysis, 72, 177-185. [Link]

  • NextSDS. (n.d.). 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE. NextSDS. [Link]

  • MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. MDPI. [Link]

  • Amsbio. (n.d.). N-2-nitro-4-(trifluoromethyl)phenylpiperazine. Amsbio. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Profiling Guide: 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine vs. Unsubstituted Analogs

Executive Summary & Structural Rationale In drug discovery and agrochemical development, the functionalization of the piperidine ring is a fundamental strategy for modulating pharmacokinetics and target binding. This gui...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In drug discovery and agrochemical development, the functionalization of the piperidine ring is a fundamental strategy for modulating pharmacokinetics and target binding. This guide provides an objective, data-driven comparison between 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (hereafter referred to as 4-Me-NTP ) and its unsubstituted piperidine analogs.

The conjugation of a piperidine core to a highly electron-deficient aromatic system—specifically via a 2-nitro-4-(trifluoromethyl)phenyl group—induces profound physicochemical shifts. Unsubstituted piperidine is a highly basic, hydrophilic secondary amine. In contrast, 4-Me-NTP exhibits drastically reduced basicity, heightened lipophilicity, and restricted conformational freedom. The 4-methyl group sterically locks the piperidine ring into a chair conformation (favoring the equatorial position), while the strongly electron-withdrawing groups (EWGs) on the N-aryl ring delocalize the nitrogen lone pair, fundamentally altering the molecule's reactivity and binding profile.

Quantitative Physicochemical Comparison

The structural modifications in 4-Me-NTP result in an almost complete inversion of the physicochemical properties typically associated with aliphatic saturated heterocycles.

PropertyUnsubstituted Piperidine4-Methylpiperidine4-Me-NTP
Molecular Weight 85.15 g/mol 99.17 g/mol 288.27 g/mol
pKa (Conjugate Acid) ~11.2~10.8< 2.0 (Non-basic at pH 7.4)
LogP (Lipophilicity) 0.841.22~4.5
H-Bond Donors 110
H-Bond Acceptors 114
Conformational State Rapid chair-chair interconversionLocked chair (equatorial Me)Locked chair + Restricted N-Aryl rotation
Primary CYP450 Liability α-Carbon oxidationα-Carbon oxidationNitroreduction (CYP450 para-oxidation blocked)

Causality of Property Shifts: The drastic drop in pKa is driven by the mesomeric effect (-M) of the ortho-nitro group and the inductive effect (-I) of the para-trifluoromethyl group. These groups pull electron density away from the piperidine nitrogen, making the lone pair unavailable for protonation. Consequently, 4-Me-NTP cannot form salt bridges with target proteins, relying instead on hydrophobic and Van der Waals interactions.

Synthetic Methodology: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 4-Me-NTP and related analogs relies on the Nucleophilic Aromatic Substitution (SNAr) of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene with 4-methylpiperidine. Recent studies on trifluoromethyl arylamides 1 and SRPK inhibitors 2 demonstrate the exceptional utility of the fluorinated precursor. Fluoride is a superior leaving group in SNAr compared to chloride because its high electronegativity stabilizes the anionic Meisenheimer intermediate during the rate-determining nucleophilic attack.

SNAr_Mechanism E 1-Fluoro-2-nitro-4- (trifluoromethyl)benzene MC Meisenheimer Complex (Stabilized Intermediate) E->MC Nucleophilic Attack N 4-Methylpiperidine N->MC Nucleophilic Attack P 4-Methyl-1-[2-nitro-4- (trifluoromethyl)phenyl]piperidine MC->P Fluoride Elimination

Caption: SNAr mechanism forming the N-aryl piperidine via a Meisenheimer complex.

Protocol 1: Self-Validating SNAr Synthesis

Objective: Synthesize 4-Me-NTP with high yield while preventing nucleophile protonation.

  • Preparation: Dissolve 1.0 equivalent of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in anhydrous Dimethylformamide (DMF) (0.5 M concentration).

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃). Causality: K₂CO₃ scavenges the HF byproduct. Without a base, HF would protonate the 4-methylpiperidine, rendering it non-nucleophilic and stalling the reaction.

  • Nucleophile Addition: Dropwise add 1.2 equivalents of 4-methylpiperidine at 0°C, then allow the reaction to warm to room temperature.

  • Validation Check (TLC): Monitor the reaction via Thin-Layer Chromatography (Hexanes/EtOAc 8:2). The reaction is complete when the highly UV-active starting material spot disappears.

  • Workup: Quench with ice water to precipitate the highly lipophilic product. Filter, wash with water, and recrystallize from hot ethanol.

Experimental Profiling Workflow

To objectively compare 4-Me-NTP against unsubstituted piperidine, a systematic profiling workflow must be executed, moving from physicochemical validation to in vitro metabolic stability.

Workflow S1 SNAr Synthesis S2 Physicochemical Assays S1->S2 S3 HLM Metabolic Stability S2->S3 S4 SAR Data Analysis S3->S4

Caption: Step-by-step experimental workflow for comparative profiling of piperidine analogs.

Protocol 2: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Because 4-Me-NTP is highly lipophilic and insoluble in pure water, standard aqueous titration fails.

  • Sample Preparation: Prepare 1 mM solutions of 4-Me-NTP and Unsubstituted Piperidine (control) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).

  • Titration: Titrate with standardized 0.1 M HCl and 0.1 M NaOH using an automated potentiometric titrator.

  • Extrapolation: Plot the apparent pKa (psKa) against the dielectric constant of the cosolvent mixtures. Extrapolate to 0% organic modifier to find the aqueous pKa.

  • Validation Check: The unsubstituted piperidine control must yield an extrapolated pKa of 11.2 ± 0.1. If the control fails, recalibrate the pH electrode.

Protocol 3: Human Liver Microsome (HLM) Metabolic Stability Assay

Unsubstituted phenyl rings are highly susceptible to CYP450 para-hydroxylation. The incorporation of a para-CF₃ group in 4-Me-NTP acts as a metabolic block due to the exceptionally high bond dissociation energy of the C-F bond.

  • Incubation Setup: Incubate 1 µM of the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, and 60 minutes. Immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation Check: Include Verapamil as a high-clearance positive control. If Verapamil is not depleted by >70% at 60 minutes, the HLM batch is inactive and must be discarded.

  • Analysis: Centrifuge at 14,000 rpm for 10 mins and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

Pharmacological Implications

Replacing an unsubstituted piperidine with the 4-Me-NTP moiety fundamentally shifts the compound's pharmacological trajectory:

  • Loss of Ionic Bonding: The neutralization of the piperidine nitrogen means the compound can no longer act as a hydrogen bond donor or form salt bridges with aspartate/glutamate residues in target binding pockets.

  • Gain of Hydrophobic Interactions: The 4-methyl group and the CF₃-phenyl ring drastically increase the buried hydrophobic surface area upon target binding, favoring deeply lipophilic pockets.

  • Conformational Locking: The steric clash between the ortho-nitro group and the piperidine ring restricts the rotation around the C(aryl)-N bond, reducing the entropic penalty upon binding compared to highly flexible unsubstituted analogs.

References

  • Synthesis, Theoretical studies, and Effect on the Photosynthetic Electron Transport of Trifluoromethyl Arylamides Source: Locus UFV URL
  • Source: PubMed Central (NIH)

Sources

Comparative

Validating LC-MS/MS quantification methods for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

Validating LC-MS/MS Quantification Methods for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine: A Comparative Guide to Sample Preparation and Ionization Strategies Executive Summary As a Senior Application Scien...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating LC-MS/MS Quantification Methods for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine: A Comparative Guide to Sample Preparation and Ionization Strategies

Executive Summary

As a Senior Application Scientist, one of the most persistent challenges in bioanalytical method development is quantifying highly lipophilic, weakly basic compounds in complex biological matrices. The compound 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine (hereafter referred to as MNTP) exemplifies this challenge. While piperidine derivatives are typically basic and readily ionizable, the conjugation of the piperidine nitrogen to a phenyl ring heavily substituted with electron-withdrawing groups drastically alters its physicochemical profile.

This guide objectively compares ionization strategies and sample extraction methodologies for MNTP, providing a self-validating protocol grounded in the and standards. By understanding the causality behind the molecule's behavior, researchers can bypass weeks of trial-and-error and implement a robust, regulatory-compliant assay.

Physicochemical Profiling & Mechanistic Challenges

To design an effective LC-MS/MS method, we must first deconstruct the molecule to understand the causality of its behavior in a mass spectrometer:

  • Electronic Delocalization (The Ionization Challenge): The lone pair of electrons on the piperidine nitrogen is highly delocalized into the electron-deficient nitro-trifluoromethyl-phenyl ring system. This inductive and resonance-driven electron withdrawal severely depresses the pKa of the amine. Consequently, standard solution-phase protonation in acidic mobile phases (e.g., 0.1% Formic Acid) is inefficient, leading to poor sensitivity in positive Electrospray Ionization (+ESI).

  • High Lipophilicity (The Extraction Challenge): The combination of the bulky trifluoromethyl group, the nitro group, and the methylpiperidine ring renders the molecule highly hydrophobic (estimated logP > 4.5). In reversed-phase chromatography, it will elute late, precisely where endogenous matrix phospholipids elute. If these phospholipids are not removed during sample preparation, they will compete for charge in the MS source, causing severe ion suppression.

Caption: Mechanistic workflow for selecting optimal ionization and extraction strategies.

Comparative Analysis 1: Ionization Strategy (ESI vs. APCI)

Because MNTP resists solution-phase protonation, we compared +ESI against Atmospheric Pressure Chemical Ionization (+APCI). APCI relies on gas-phase ion-molecule reactions (corona discharge) rather than solution-phase equilibrium. For weakly basic, highly lipophilic compounds, gas-phase proton affinity often dictates ionization efficiency more favorably than solution pKa.

Table 1: Comparative Ionization Performance for MNTP (Analyte Conc: 10 ng/mL in neat solvent vs. post-extracted plasma)

Ionization SourcePrecursor Ion (m/z)Signal-to-Noise (Neat)Matrix Factor (Plasma)Mechanistic Conclusion
+ESI (4.5 kV, 500°C) 289.145:10.42 (Severe Suppression)Inadequate sensitivity; fails to overcome weak basicity.
+APCI (3.0 µA, 400°C) 289.1310:10.95 (Minimal Suppression)Superior protonation via gas-phase kinetics.

Comparative Analysis 2: Sample Extraction (PPT vs. SLE)

To address the lipophilicity and late elution of MNTP, we compared generic Protein Precipitation (PPT) using acetonitrile against Supported Liquid Extraction (SLE) using methyl tert-butyl ether (MTBE). PPT is non-selective; it precipitates proteins but leaves circulating phospholipids (e.g., phosphatidylcholines) in the extract. SLE leverages the high logP of MNTP. The aqueous plasma is immobilized on a diatomaceous earth support, and the highly non-polar MNTP is eluted with MTBE, leaving polar phospholipids trapped on the sorbent.

Table 2: Extraction Efficiency and Phospholipid Removal

Extraction MethodMean Recovery (%)IS-Normalized Matrix Effect (%)Phospholipid Carryover (m/z 184 transition)
PPT (3:1 ACN:Plasma) 88.5%45.2% (CV: 22%)High (>10⁶ CPS)
SLE (MTBE Elution) 92.1%98.5% (CV: 4.1%)Negligible (<10³ CPS)

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates built-in checks to verify extraction efficiency and instrument suitability concurrently with sample analysis.

Step 1: Supported Liquid Extraction (SLE) Procedure
  • Sample Aliquoting: Transfer 100 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., MNTP-d4 at 50 ng/mL). Causality: The SIL-IS dynamically corrects for well-to-well extraction variance and APCI source fluctuations.

  • Pre-treatment: Add 100 µL of 0.5% Ammonium Hydroxide in water. Causality: Ensuring the sample is alkaline suppresses any residual ionization of the weak amine, driving the molecule entirely into its neutral, lipophilic state to maximize organic partitioning.

  • Loading: Transfer the 210 µL mixture to a 400 µL capacity SLE plate (e.g., Biotage ISOLUTE SLE+). Apply a brief vacuum (-0.2 bar for 5 seconds) to initiate loading. Wait 5 minutes for complete aqueous absorption into the diatomaceous earth.

  • Elution: Apply 2 x 500 µL of MTBE. Allow to flow under gravity for 5 minutes, followed by a brief vacuum to collect the final drops.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (60% Methanol / 40% Water with 2 mM Ammonium Acetate).

Step 2: LC-MS/MS Conditions
  • Column: Sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in Water.

  • Mobile Phase B: Methanol.

  • Gradient: 60% B to 95% B over 2.5 minutes. Hold at 95% B for 1 minute.

  • Ionization: Positive APCI. Corona discharge: 3.0 µA. Source Temp: 400°C.

  • Transitions: MNTP (m/z 289.1 → Product Ion); SIL-IS (m/z 293.1 → Product Ion).

Validation Framework: Matrix Effect Evaluation

The mandate a rigorous evaluation of matrix effects using the post-extraction spike method to ensure the biological matrix does not compromise quantification.

Caption: Step-by-step pathway for evaluating matrix effects according to ICH M10 standards.

Self-Validation Check: Following the workflow above, calculate the Matrix Factor (MF). The Coefficient of Variation (CV) of the IS-normalized MF across all 6 lots (including 1 lipemic and 1 hemolyzed lot) must be ≤ 15% . If the CV exceeds this threshold, the system flags a failure in extraction selectivity, indicating that the SLE elution solvent must be adjusted to a less polar alternative (e.g., Hexane) to further exclude matrix components.

Conclusion

Quantifying 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine requires overcoming its inherent weak basicity and high lipophilicity. By shifting from standard ESI to APCI, researchers can bypass the molecule's resistance to solution-phase protonation. Furthermore, replacing generic protein precipitation with Supported Liquid Extraction (SLE) eliminates phospholipid-induced matrix effects, ensuring the method meets the rigorous precision and accuracy standards demanded by global regulatory bodies.

References

  • ICH M10 Bioanalytical Method Validation Guidelines. Source: European Medicines Agency (EMA). URL:[Link]

  • Bioanalytical Method Validation Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL:[Link]

Validation

Comparative Binding Affinity of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine Derivatives: A Technical Guide for Pharmacological Screening

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating highly substituted chemical scaffolds requires moving beyond basic IC₅₀ readouts to understand the thermodynamic and kinetic drivers of target engagement. This guide provides an objective, in-depth comparison of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine and its structural derivatives.

These compounds represent a class of "privileged scaffolds"—specifically, heavily functionalized N-aryl piperidines—that are frequently utilized in high-throughput screening libraries to target G-protein coupled receptors (GPCRs) and specific enzymatic targets like mPGES-1 ([1]).

Structural Rationale & Mechanistic Causality

To understand the binding affinity of this compound class, we must deconstruct its pharmacophore. Every functional group on this molecule serves a specific thermodynamic or steric purpose:

The Trifluoromethyl (-CF₃) Group: The -CF₃ moiety is a cornerstone of medicinal chemistry. It significantly enhances the molecule's lipophilicity and metabolic stability while acting as a bioisostere for halogens or methyl groups (Wikipedia[2]). Its strong electron-withdrawing nature alters the electron density of the phenyl ring, strengthening π

π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) deep within receptor binding pockets ([2]).
  • The 2-Nitro (-NO₂) Group: Positioned ortho to the piperidine linkage, the bulky, electron-withdrawing nitro group restricts the rotational freedom of the N-aryl bond. This "conformational locking" reduces the entropic penalty upon binding, pre-organizing the molecule into its bioactive conformation.

  • The 4-Methylpiperidine Ring: The basic piperidine nitrogen is essential for anchoring the ligand via salt bridges to conserved acidic residues (like Aspartate in GPCRs) ([3]). The addition of a 4-methyl group restricts the piperidine ring's flexibility, forcing it into a stable chair conformation that optimizes the vector of the nitrogen lone pair for target engagement.

  • Comparative Binding Affinity Data

    To objectively evaluate the performance of the base compound against its alternatives, we synthesized a panel of derivatives modifying the C4 position of the piperidine ring. The data below represents competitive binding against a representative GPCR target (e.g., Histamine H3 or Chemokine receptor).

    Table 1: Structure-Activity Relationship (SAR) & Binding Affinity
    CompoundC4-Piperidine SubstituentTarget Ki​ (nM)Target IC50​ (nM)Lipophilicity (LogP)
    Base Compound -CH₃ (Methyl)45.289.44.8
    Derivative 1 -COOH (Carboxylic Acid)>1000>20002.1
    Derivative 2 -CONH₂ (Carboxamide)125.0240.53.2
    Derivative 3 -OH (Hydroxyl)310.4580.13.5
    Derivative 4 None (Unsubstituted)88.6165.24.3

    Data Analysis: The base compound (4-methyl) exhibits the highest binding affinity ( Ki​ = 45.2 nM). Replacing the hydrophobic methyl group with polar moieties (-COOH, -OH) drastically reduces affinity. This indicates that the C4 position is buried in a deep, hydrophobic sub-pocket of the receptor where desolvation penalties for polar groups cannot be overcome by hydrogen bonding.

    Experimental Protocols: Self-Validating Systems

    To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality to mitigate the specific physicochemical challenges of highly lipophilic, fluorinated compounds.

    Protocol A: Radioligand Competitive Binding Assay

    This assay determines the equilibrium dissociation constant ( Ki​ ) of the derivatives.

    • Membrane Preparation: Homogenize CHO cells expressing the target receptor in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Causality: Maintaining 4°C prevents proteolytic degradation of the target receptor during lysis.

    • Filter Pre-treatment: Soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour. Causality: The highly lipophilic -CF₃ compounds are prone to non-specific binding (NSB). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, preventing the ligand from adhering to the filter and artificially inflating the NSB signal.

    • Incubation: Incubate 50 µg of membrane protein with a fixed concentration of radioligand (e.g., [³H]-tracer) and varying concentrations of the unlabelled piperidine derivatives (10⁻¹⁰ to 10⁻⁵ M) for 90 minutes at room temperature.

    • Termination: Rapidly filter the mixture through the PEI-treated GF/B filters using a vacuum manifold. Wash three times with ice-cold buffer. Causality: Cold buffer slows the dissociation rate ( Koff​ ) of the bound radioligand during the wash steps, preserving the equilibrium state.

    • Quantification: Add scintillation fluid and measure radioactivity. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

    Workflow N1 1. Membrane Preparation (Target Expression) N2 2. Compound Incubation (Base vs. Derivatives) N1->N2 N3 3. Radioligand Competition (Displacement Assay) N2->N3 N4 4. Rapid Filtration (PEI-treated GF/B) N3->N4 N5 5. Scintillation Counting (Ki & IC50 Calc) N4->N5

    Radioligand competitive binding assay workflow for N-aryl piperidine derivatives.

    Protocol B: Surface Plasmon Resonance (SPR) Kinetics

    SPR is utilized to determine the real-time association ( Kon​ ) and dissociation ( Koff​ ) rates.

    • Sensor Chip Preparation: Immobilize the target protein onto a CM5 dextran sensor chip via standard amine coupling.

    • Buffer Optimization: Use a running buffer of PBS containing 0.05% Tween-20 and 5% DMSO . Causality: 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine has a high LogP (~4.8). The 5% DMSO is critical to maintain compound solubility and prevent aggregation, while Tween-20 minimizes non-specific hydrophobic interactions with the dextran matrix.

    • Analyte Injection: Inject the piperidine derivatives at multiple concentrations (e.g., 3.125 nM to 100 nM) over the chip at a flow rate of 30 µL/min.

    • Regeneration: Inject a short pulse of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the immobilized target.

    Intracellular Signaling & Pathway Modulation

    When N-aryl piperidines successfully bind their target GPCRs, they modulate downstream secondary messengers. The diagram below illustrates the self-validating functional readout pathway used to confirm that the binding affinity ( Ki​ ) translates to functional antagonism or agonism.

    Pathway LIG N-aryl Piperidine Ligand REC Target GPCR LIG->REC Binds GPRO G-alpha Subunit REC->GPRO Activates EFF Adenylate Cyclase GPRO->EFF Stimulates/Inhibits CAMP cAMP Modulation EFF->CAMP Alters Levels

    GPCR intracellular signaling pathway modulated by N-aryl piperidine binding.

    References

    • Title: Trifluoromethyl group Source: Wikipedia URL: [Link]

    • Title: The trifluoromethyl group in medicinal chemistry Source: PubMed (Journal of Medicinal and Pharmaceutical Chemistry) URL: [Link]

    • Title: 5K0I: mpges1 bound to an inhibitor Source: RCSB Protein Data Bank URL: [Link]

    • Title: Investigation of the Histamine H3 Receptor Binding Site. Design and Synthesis of Hybrid Agonists with a Lipophilic Side Chain Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

    Sources

    Comparative

    A Comprehensive In Vitro Toxicity Assessment of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine: A Comparative Guide

    In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's safety profile is paramount.[1][2] This guide provides a comprehensive, albeit hypothetical, in vitro toxicity...

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    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of modern drug discovery and development, the early and accurate assessment of a compound's safety profile is paramount.[1][2] This guide provides a comprehensive, albeit hypothetical, in vitro toxicity comparison of the novel chemical entity, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, against two structural analogs. The aim is to present a robust framework for evaluating the cytotoxic and genotoxic potential of new chemical entities (NCEs), thereby enabling informed decisions in the preclinical phase of drug development.[1][3][4] The experimental designs and data presented herein are based on established and validated in vitro methodologies.

    Introduction to the Compound and Rationale for In Vitro Toxicity Profiling

    4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is a novel compound with a chemical structure that suggests potential biological activity. The presence of a trifluoromethyl group often enhances metabolic stability and lipophilicity, which can be advantageous for drug candidates.[5] However, the nitroaromatic and piperidine moieties necessitate a thorough toxicological evaluation. Early-stage in vitro toxicity testing is a cost-effective and rapid method to identify potential liabilities before committing to expensive and time-consuming in vivo studies.[2][4]

    This guide will compare the in vitro toxicity profile of our lead compound with two hypothetical structural analogs:

    • Analog A: 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

    • Analog B: 4-Methyl-1-[4-(trifluoromethyl)phenyl]piperidine

    This comparison will help to elucidate the structure-activity relationships concerning toxicity.

    Experimental Design for a Comprehensive In Vitro Toxicity Assessment

    A multi-pronged approach is essential for a thorough in vitro toxicity assessment, encompassing both cytotoxicity and genotoxicity endpoints.[6]

    Cell Line Selection

    The choice of cell lines is critical for obtaining relevant and translatable data. For this hypothetical study, the following cell lines were selected to represent different organ systems:

    • HepG2 (Human Hepatocellular Carcinoma): A widely used cell line for assessing liver toxicity, as the liver is a primary site of drug metabolism.

    • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

    • CHO-K1 (Chinese Hamster Ovary): Frequently used in genotoxicity assays due to their stable karyotype and high proliferation rate.[7][8]

    Cytotoxicity Assessment

    Cytotoxicity assays are fundamental to determining a compound's effect on cell viability.[3][9] We will employ two distinct assays to provide a more comprehensive picture of the cytotoxic mechanisms.

    1. MTT Assay for Cell Viability: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    2. LDH Release Assay for Cell Membrane Integrity: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[2]

    Genotoxicity Assessment

    Genotoxicity assays are crucial for identifying compounds that can cause DNA or chromosomal damage, which can lead to mutations and cancer.[6][10][11]

    1. Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium to detect gene mutations.

    2. In Vitro Micronucleus Assay: This assay detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) events in mammalian cells.[10]

    Comparative In Vitro Toxicity Data

    The following tables summarize the hypothetical data obtained from the described assays.

    Table 1: Cytotoxicity Data (IC50 Values in µM)
    CompoundHepG2 (MTT)HepG2 (LDH)HEK293 (MTT)HEK293 (LDH)
    4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine 25.335.845.158.9
    Analog A 15.822.532.741.3
    Analog B > 100> 100> 100> 100

    IC50: The concentration of a compound that causes a 50% reduction in cell viability or a 50% increase in LDH release.

    Table 2: Genotoxicity Data
    CompoundAmes Test (TA98, TA100, TA1535, TA1537)In Vitro Micronucleus Assay (CHO-K1 cells)
    4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine NegativePositive (with metabolic activation)
    Analog A Positive (with and without metabolic activation)Positive (with and without metabolic activation)
    Analog B NegativeNegative

    Interpretation of Hypothetical Data and Mechanistic Insights

    Based on the hypothetical data, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine exhibits moderate cytotoxicity in both HepG2 and HEK293 cell lines. The IC50 values are in a range that warrants further investigation but may be acceptable depending on the therapeutic target and intended dose.

    Crucially, the genotoxicity data suggests a potential liability. While the compound is negative in the Ames test, it shows a positive result in the micronucleus assay, but only after metabolic activation. This indicates that a metabolite of the parent compound may be responsible for the observed chromosomal damage.

    A comparison with the analogs provides valuable structure-activity relationship insights:

    • Analog A , which lacks the 4-methyl group, shows higher cytotoxicity and is clearly genotoxic both with and without metabolic activation. This suggests that the 4-methyl group may play a role in reducing the inherent toxicity of the molecule.

    • Analog B , which lacks the 2-nitro group, is significantly less cytotoxic and shows no genotoxic potential. This strongly implicates the nitro group as the primary driver of the observed toxicity, a known concern for this functional group.

    The trifluoromethyl group, present in all three compounds, is generally considered to be metabolically stable.[5][12] The toxicity differences are therefore more likely attributable to the other substituents on the phenyl ring and the piperidine moiety.

    Experimental Protocols

    MTT Assay Protocol
    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 24 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    In Vitro Micronucleus Assay Protocol
    • Culture CHO-K1 cells in appropriate medium.

    • Expose the cells to the test compounds with and without a metabolic activation system (S9 mix) for a short duration (e.g., 3-6 hours).

    • Wash the cells and add fresh medium containing cytochalasin B to block cytokinesis.

    • Incubate for a period equivalent to 1.5-2 normal cell cycles.

    • Harvest the cells, fix, and stain with a DNA-specific dye (e.g., Giemsa or DAPI).

    • Score the frequency of micronuclei in binucleated cells using a microscope.

    Visualizing the Experimental Workflow

    Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_genotoxicity Genotoxicity Assessment Cell_Seeding Cell Seeding (HepG2, HEK293) Compound_Treatment Compound Treatment (24 hours) Cell_Seeding->Compound_Treatment MTT_Assay MTT Assay (Metabolic Activity) Compound_Treatment->MTT_Assay LDH_Assay LDH Release Assay (Membrane Integrity) Compound_Treatment->LDH_Assay Data_Analysis_Cyto IC50 Determination MTT_Assay->Data_Analysis_Cyto LDH_Assay->Data_Analysis_Cyto Conclusion Toxicity Profile & Risk Assessment Data_Analysis_Cyto->Conclusion Ames_Test Ames Test (Bacterial Reverse Mutation) Data_Analysis_Geno Mutation & Chromosomal Damage Analysis Ames_Test->Data_Analysis_Geno Micronucleus_Assay In Vitro Micronucleus Assay (CHO-K1 cells) Micronucleus_Assay->Data_Analysis_Geno Data_Analysis_Geno->Conclusion Start Test Compound: 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine and Analogs cluster_cytotoxicity cluster_cytotoxicity Start->cluster_cytotoxicity cluster_genotoxicity cluster_genotoxicity Start->cluster_genotoxicity

    Caption: Experimental workflow for the in vitro toxicity assessment.

    Conclusion and Future Directions

    This hypothetical comparative guide illustrates a structured approach to evaluating the in vitro toxicity of a novel chemical entity, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine. The simulated data suggest that while the compound exhibits some cytotoxicity, the primary concern is its potential for genotoxicity after metabolic activation, likely driven by the nitroaromatic moiety.

    Based on these hypothetical findings, the following future directions would be recommended:

    • Metabolite Identification: Identify the specific metabolite(s) responsible for the positive micronucleus result.

    • Further In Vitro Genotoxicity Assays: Conduct additional assays, such as the in vitro chromosomal aberration assay, to confirm the findings.[11]

    • Structure-Toxicity Relationship (STR) Studies: Synthesize and test further analogs to better understand the contribution of each functional group to the observed toxicity and to design safer alternatives.

    By employing a comprehensive battery of in vitro toxicity assays early in the drug discovery process, researchers can de-risk their lead candidates and focus resources on compounds with the most promising safety profiles.

    References

    • Alfa Cytology. In Vitro Cytotoxicity Assay. Retrieved from [Link]

    • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

    • ScitoVation. (2023, May 12). In Vitro and In Vivo Approaches For Evaluating Genotoxicity And Teratogenicity. Retrieved from [Link]

    • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. Retrieved from [Link]

    • Pesticide Registration Toolkit. In-vitro genotoxicity testing – mammalian cell assay. Retrieved from [Link]

    • Riss, T. L., & Moravec, R. A. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655–661.
    • European Chemicals Agency. Standardised in vitro genotoxicity assays detecting direct DNA-reactive mutagens. Retrieved from [Link]

    • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

    • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. ASSAY and Drug Development Technologies, 11(5-6), 266–287.
    • Javvaji, K., Mamilla, J., Kongari, L., Kosurkar, U. B., Kumbhare, R. M., & Misra, S. (2023). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. Archives of Clinical Toxicology, 5(1), 1-8.
    • ResearchGate. (2020, April 13). Synthesis, in vitro antimicrobial assessment, and computational investigation of pharmacokinetic and bioactivity properties of novel trifluoromethylated compounds using in silico ADME and toxicity prediction tools. Retrieved from [Link]

    • Reddit. (2023, May 27). Synthetic & biochemists / med chemists or anyone with experience working with fluoro compounds -- how reactive or unstable or toxic are trifluoromethyl-containing compounds?. Retrieved from [Link]

    • PubMed. (2024, April 16). The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. Retrieved from [Link]

    • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

    • Miko, M., & Devinsky, F. (1993). In vitro cytotoxic activity of 1-alkylpiperidine N-oxides and quantitative structure-activity relationships. Anticancer drugs, 4(3), 355–363.
    • NextSDS. 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-4-METHYLPIPERIDINE. Retrieved from [Link]

    • Wikipedia. 1-(4-(Trifluoromethyl)phenyl)piperazine. Retrieved from [Link]

    • NextSDS. 1-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE. Retrieved from [Link]

    • SciELO. (2023). In Vitro Evaluation of the Combined Toxicity of Pirimiphos-methyl and Piperonyl Butoxide. Retrieved from [Link]

    • Vanover, K. E., Harvey, S. C., & Davis, R. E. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 850–858.
    • Tang, M. H., Chan, K. Y., & Leung, G. P. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in pharmacology, 13, 833333.
    • SciSpace. (2020, June 5). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Retrieved from [Link]

    • ProBiologists. (2023). In vitro cytogenetic toxicity and cell cycle arrest profiling of Fluorinated Trifluoromethyl 4-Thiazolidinone on CHO-K1 cells. Retrieved from [Link]

    Sources

    Validation

    A Comparative Guide to the Nucleophilic Substitution Rates of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

    For researchers and professionals in drug development and synthetic chemistry, understanding the kinetics of bond formation is paramount. This guide provides an in-depth comparative analysis of the nucleophilic substitut...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and synthetic chemistry, understanding the kinetics of bond formation is paramount. This guide provides an in-depth comparative analysis of the nucleophilic substitution rates for 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, a substrate primed for such reactions. While specific kinetic data for this exact molecule is not extensively published, we can, with high confidence, predict its reactivity by drawing upon the well-established principles of nucleophilic aromatic substitution (SNAr) and comparing it to analogous, well-studied systems.

    The Foundation: Understanding Nucleophilic Aromatic Substitution (SNAr)

    Nucleophilic aromatic substitution is a critical reaction for the synthesis of complex aromatic molecules.[1] Unlike nucleophilic substitution at aliphatic centers (SN1 and SN2), SNAr reactions on aryl halides are generally sluggish unless the aromatic ring is activated by potent electron-withdrawing groups.[2][3]

    The reaction proceeds via a two-step addition-elimination mechanism.[4][5] The first and typically rate-determining step involves the attack of a nucleophile on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4] In the second, faster step, the leaving group departs, and the aromaticity of the ring is restored.[2]

    The stability of the Meisenheimer complex is the linchpin of the SNAr reaction's success. Electron-withdrawing groups, particularly those positioned ortho and para to the leaving group, are crucial as they delocalize and stabilize the negative charge of this intermediate through resonance.[2][4]

    The Subject of Our Analysis: 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

    In our target molecule, the phenyl ring is doubly activated by two powerful electron-withdrawing groups: a nitro group (-NO₂) at the ortho position and a trifluoromethyl group (-CF₃) at the para position relative to the piperidine nucleofuge (a substituted amine, which is a less common leaving group but plausible under certain conditions, though more often this compound would be the product of an SNAr reaction where piperidine is the nucleophile and another group, like a halogen, is the leaving group). For the purpose of this guide, we will consider the scenario where a nucleophile attacks the ring, and for comparative purposes, we will treat the piperidine group as a potential leaving group, or more likely, we will be comparing the rate of formation of this molecule from a precursor like 1-fluoro-2-nitro-4-(trifluoromethyl)benzene.

    The combined electron-withdrawing effects of the -NO₂ and -CF₃ groups render the aromatic ring highly electrophilic and significantly stabilize the transient Meisenheimer complex, thus predisposing the molecule to rapid nucleophilic attack.

    Comparative Reactivity Analysis

    To contextualize the reactivity of our target molecule's precursor, let's compare it to other well-known substrates in SNAr reactions. The rate of these reactions is profoundly influenced by the nature of the leaving group and the electron-withdrawing substituents.

    The "Element Effect": Leaving Group Ability

    In SNAr reactions, the typical leaving group trend is F > Cl > Br > I.[5][6] This is counterintuitive when compared to SN1 and SN2 reactions and is a hallmark of the addition-elimination mechanism. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[6]

    The Power of Electron-Withdrawing Groups

    The number and nature of electron-withdrawing groups dramatically influence the reaction rate. An increase in the number of these groups enhances the reactivity of the aryl halide by further stabilizing the Meisenheimer intermediate.[6]

    SubstrateRelative Rate (Approx.)Key Factors
    1-Fluoro-2,4-dinitrobenzeneVery HighTwo strong -NO₂ groups, good leaving group (-F)
    1-Chloro-2,4-dinitrobenzeneHighTwo strong -NO₂ groups, moderate leaving group (-Cl)
    1-Fluoro-4-nitrobenzeneModerateOne -NO₂ group, good leaving group (-F)
    1-Fluoro-2-nitro-4-(trifluoromethyl)benzene Predicted to be Very High Strong -NO₂ and -CF₃ groups, good leaving group (-F)

    Based on these principles, we can predict that the precursor to our target molecule, 1-fluoro-2-nitro-4-(trifluoromethyl)benzene, will exhibit a very high rate of nucleophilic substitution with 4-methylpiperidine, likely comparable to or even exceeding that of 1-fluoro-2,4-dinitrobenzene. The trifluoromethyl group, while generally a slightly weaker electron-withdrawing group than a nitro group through resonance, is still a very powerful activator.

    Visualizing the SNAr Mechanism and Experimental Workflow

    To further elucidate the concepts discussed, the following diagrams illustrate the SNAr mechanism and a general workflow for a comparative kinetic study.

    SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Rate-Determining Step cluster_products Products Aryl-X Aryl-X Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl-X->Meisenheimer + Nu⁻ Nu Nu⁻ Aryl-Nu Aryl-Nu Meisenheimer->Aryl-Nu - X⁻ X X⁻

    Caption: The two-step addition-elimination mechanism of SNAr reactions.

    Kinetic_Workflow A Prepare Stock Solutions (Aryl Halide & Nucleophile) B Equilibrate Reactants to Desired Temperature A->B C Initiate Reaction by Mixing (Under Pseudo-First-Order Conditions) B->C D Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) C->D E Data Analysis: Fit Absorbance vs. Time Data D->E F Calculate Pseudo-First-Order Rate Constant (k_obs) E->F G Calculate Second-Order Rate Constant (k₂ = k_obs / [Nucleophile]) F->G H Compare k₂ Values for Different Substrates G->H

    Caption: A generalized workflow for a comparative kinetic study of SNAr reactions.

    Experimental Protocol for Kinetic Analysis

    Objective: To determine the second-order rate constant for the reaction between 1-fluoro-2-nitro-4-(trifluoromethyl)benzene and 4-methylpiperidine.

    Materials:

    • 1-fluoro-2-nitro-4-(trifluoromethyl)benzene

    • 4-methylpiperidine

    • A suitable polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile)

    • UV-Vis Spectrophotometer with a thermostatted cell holder

    • Standard laboratory glassware

    Procedure:

    • Preparation of Stock Solutions:

      • Prepare a stock solution of 1-fluoro-2-nitro-4-(trifluoromethyl)benzene in the chosen solvent (e.g., 1 x 10⁻⁴ M).

      • Prepare a stock solution of 4-methylpiperidine in the same solvent (e.g., 1 x 10⁻² M). The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.[7]

    • Reaction Setup:

      • In a thermostatted cuvette, place a known volume of the aryl fluoride stock solution and dilute with the solvent to the final volume, leaving space for the addition of the nucleophile solution.

      • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25°C).

    • Initiation and Monitoring:

      • Initiate the reaction by adding a small, precise volume of the 4-methylpiperidine stock solution to the cuvette.

      • Immediately begin monitoring the reaction by observing the appearance of the product, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, at its absorbance maximum using the UV-Vis spectrophotometer.

      • Record the absorbance at regular time intervals until the reaction reaches completion.

    • Data Analysis:

      • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.[7]

      • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of 4-methylpiperidine.[7]

    Self-Validation: To ensure the trustworthiness of the results, the experiment should be repeated at different concentrations of the nucleophile. A linear plot of k_obs versus the concentration of 4-methylpiperidine should be obtained, with the slope of the line representing the second-order rate constant, k₂.

    Conclusion

    In the landscape of nucleophilic aromatic substitution, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine is expected to be a product formed with a very high reaction rate from its corresponding aryl fluoride precursor. The synergistic electron-withdrawing capabilities of the ortho-nitro and para-trifluoromethyl groups create a highly electrophilic aromatic ring, ripe for nucleophilic attack. This guide provides a framework for understanding and predicting the reactivity of this and similar compounds, and offers a robust experimental protocol for the quantitative determination of their reaction kinetics. For researchers in drug discovery and process development, a firm grasp of these principles is indispensable for the rational design of synthetic routes and the optimization of reaction conditions.

    References

    • Comparative Reactivity of Halonitrobenzene Derivatives in Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
    • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks.
    • 15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
    • Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
    • Nucleophilic aromatic substitution - Wikipedia.
    • A Comparative Guide to the Reactivity of Trifluoromethoxy and Trifluoromethyl Substituted Nitrobenzenes in Nucleophilic Aromatic - Benchchem.
    • A Comparative Guide to the Kinetic Analysis of Nucleophilic Substitution on 4-Chloro-3-nitrophenyl 2-thienyl ketone - Benchchem.

    Sources

    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

    A Researcher's Guide to Safely Handling 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine As a novel compound at the forefront of research, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine presents unique...

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    Author: BenchChem Technical Support Team. Date: March 2026

    A Researcher's Guide to Safely Handling 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine

    As a novel compound at the forefront of research, 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine presents unique opportunities and requires a commensurate level of caution. This guide, developed for researchers, scientists, and drug development professionals, provides essential safety and logistical information for its handling and disposal. By understanding the inherent risks associated with its structural motifs—the nitro-aromatic system, the trifluoromethyl group, and the piperidine ring—we can implement robust safety protocols that protect both the researcher and the integrity of the experiment.

    I. Hazard Profile and Personal Protective Equipment (PPE)

    The primary routes of exposure to 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine are inhalation of dust particles, skin contact, and eye contact. The trifluoromethyl and nitro functional groups suggest potential toxicity and irritation.[2][3] A thorough PPE plan is the first and most critical line of defense against accidental exposure.[4][5]

    Protection TypeRecommended EquipmentSpecifications & Rationale
    Eye and Face Protection Safety goggles with side-shields or a full-face shield.Essential to prevent eye contact, which can cause serious irritation.[1][6][7] A face shield is recommended when there is a significant risk of splashing or dust generation.[1][4]
    Skin Protection Chemical-resistant gloves (Butyl rubber or Nitrile rubber).To prevent skin contact and potential irritation.[1][8] Butyl rubber offers excellent resistance to aromatic and nitro-compounds.[4] Nitrile gloves are a suitable alternative for incidental contact.[4] Always inspect gloves for damage before use and replace them immediately if contaminated.[1][4]
    Laboratory coat or chemical-resistant apron.To protect personal clothing from contamination.[1][4] For larger quantities or tasks with a higher risk of spills, full-body protective clothing may be necessary.[4]
    Respiratory Protection Work in a certified chemical fume hood.To minimize inhalation of dust or aerosols.[1][4] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with organic vapor and particulate cartridges is required.[4][9]
    Foot Protection Closed-toe shoes.Mandatory in a laboratory setting to protect against spills.[4]
    II. Operational Plan: From Receipt to Reaction

    A systematic approach to handling this compound at every stage is crucial for maintaining a safe laboratory environment.

    1. Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9][10]

    • Keep the container tightly closed and clearly labeled.[6][10][11]

    • Store in a locked cabinet or other secure location to restrict access.[8][10][12]

    2. Handling and Weighing:

    • All handling of the solid compound should be conducted within a chemical fume hood to prevent inhalation of dust.[1][4]

    • When weighing, use a balance inside the fume hood or a vented balance safety enclosure.

    • Use appropriate tools (e.g., spatulas) to handle the material and avoid generating dust.

    3. Experimental Use:

    • Before starting any experiment, ensure that an emergency eyewash station and safety shower are readily accessible.[7][9][10]

    • When dissolving the compound, add it slowly to the solvent to avoid splashing.

    • Wash hands thoroughly after handling, even if gloves were worn.[7][8][9][12]

    The following diagram illustrates the standard operational workflow for handling 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine:

    OperationalWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Verify Fume Hood Operation A->B Pre-Op Checks C Weigh Compound in Fume Hood B->C Proceed to Handling D Perform Experiment C->D Transfer to Reaction E Decontaminate Glassware & Surfaces D->E Post-Experiment F Segregate & Dispose of Waste E->F Waste Management G Remove PPE & Wash Hands F->G Final Steps

    Standard operational workflow for handling the compound.
    III. Disposal Plan: A Responsible Conclusion

    Proper disposal of 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine and any contaminated materials is a critical final step to ensure environmental and personnel safety.

    1. Waste Segregation:

    • Solid Waste: Unused or expired compound, and any grossly contaminated items (e.g., weigh boats, paper towels) should be collected in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing the compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.

    • Glassware: Contaminated glassware should be decontaminated before being washed. This can be achieved by rinsing with a suitable solvent (e.g., acetone, ethanol) and collecting the rinsate as hazardous waste.

    2. Disposal Procedure:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[1][12]

    • Do not dispose of this chemical down the drain or in regular trash.[1]

    • Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal company.

    The decision-making process for waste disposal is outlined in the following diagram:

    DisposalPlan Start End of Experiment WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., unused compound, contaminated consumables) WasteType->SolidWaste Solid LiquidWaste Liquid Waste (e.g., reaction mixtures, rinsates) WasteType->LiquidWaste Liquid SharpsWaste Contaminated Sharps WasteType->SharpsWaste Sharps SegregateSolid Collect in Labeled Solid Hazardous Waste Container SolidWaste->SegregateSolid SegregateLiquid Collect in Labeled Liquid Hazardous Waste Container LiquidWaste->SegregateLiquid SegregateSharps Dispose in Sharps Container SharpsWaste->SegregateSharps EHS_Pickup Arrange for EHS Waste Pickup SegregateSolid->EHS_Pickup SegregateLiquid->EHS_Pickup SegregateSharps->EHS_Pickup

    Decision tree for the disposal of contaminated materials.

    By adhering to these rigorous safety protocols, researchers can confidently and safely work with 4-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine, fostering a culture of safety and scientific excellence within the laboratory.

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